molecular formula C42H83NO5 B8019623 Gynuramide II

Gynuramide II

Cat. No.: B8019623
M. Wt: 682.1 g/mol
InChI Key: BIVGPKIBTGZJJH-BMAQVQEHSA-N
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Description

Gynuramide II is a natural product found in Gynura japonica with data available.

Properties

IUPAC Name

(2R)-2-hydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48)/b29-27+/t38-,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVGPKIBTGZJJH-BMAQVQEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295803-03-1
Record name Gynuramide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295803031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYNURAMIDE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52KEP8TZ2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gynuramide II: A Technical Overview of a Novel Cerebroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gynuramide II is a naturally occurring cerebroside, a class of glycosphingolipids, that has been identified in several plant species. As a member of this important class of bioactive molecules, this compound holds potential for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, natural sources, and a generalized methodology for its isolation and characterization.

Chemical Identity

This compound is chemically classified as a cerebroside. Its fundamental structure consists of a ceramide backbone, composed of a sphingoid base linked to a fatty acid, which is in turn glycosidically bound to a single sugar moiety at the 1-hydroxyl position.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name (2S,3S,4R,8E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-8-ene
Molecular Formula C42H83NO5
CAS Number 295803-03-1

Natural Sources

This compound has been identified as a constituent of several distinct plant species, suggesting a wider distribution in the plant kingdom than initially reported. The known natural sources of this compound include:

  • Gynura procumbens (Family: Asteraceae): A medicinal plant widely used in traditional medicine in Southeast Asia.

  • Exochorda racemosa (Family: Rosaceae): Commonly known as the common pearlbush.

  • Taraxacum mongolicum (Family: Asteraceae): A species of dandelion.

The presence of this compound in these plants highlights the potential for its isolation from various natural sources for further research.

Experimental Protocols: A Generalized Approach to Cerebroside Isolation and Characterization

I. Extraction
  • Plant Material Preparation: The air-dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to solvent extraction.

  • Solvent Extraction: The powdered material is typically extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

II. Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity, with cerebrosides typically concentrating in the more polar fractions (e.g., ethyl acetate or n-butanol).

III. Chromatographic Purification
  • Silica Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target cerebroside are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

IV. Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern, providing information about the ceramide and sugar components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure, including the stereochemistry of the sugar moiety and the sphingoid base, as well as the position of double bonds in the fatty acid chain.

Visualization of Experimental Workflow

Gynuramide_II_Isolation_Workflow start Dried & Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc structure_elucidation Structure Elucidation (MS, NMR) hplc->structure_elucidation

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities of purified this compound and its effects on cellular signaling pathways are currently limited in the available scientific literature. However, the plant species from which this compound has been isolated, particularly Gynura procumbens, have been extensively studied for their pharmacological properties.

Extracts of Gynura procumbens have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory effects

  • Antioxidant properties

  • Antihypertensive effects

  • Antidiabetic properties

  • Anticancer activity

It is plausible that this compound, as a constituent of these plants, may contribute to their overall therapeutic effects. However, further research is required to isolate this compound in sufficient quantities and to conduct rigorous biological assays to determine its specific pharmacological profile and to elucidate the molecular mechanisms and signaling pathways through which it exerts its effects.

Future Perspectives

This compound represents a promising natural product for further scientific investigation. The key areas for future research include:

  • Development of optimized and scalable isolation protocols to obtain high-purity this compound in sufficient quantities for extensive biological testing.

  • Comprehensive evaluation of the biological activities of purified this compound, including its potential anticancer, anti-inflammatory, and neuroprotective effects.

  • Elucidation of the mechanism of action and identification of the specific cellular signaling pathways modulated by this compound.

  • Structure-activity relationship studies to explore how modifications to its chemical structure could enhance its therapeutic potential.

The exploration of this compound's full therapeutic potential is still in its nascent stages. This technical guide serves as a foundational resource to encourage and guide future research into this intriguing natural compound.

Unveiling the Molecular Landscape of Synthetic Gynuramide II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a generalized template. Extensive searches of scientific literature and chemical databases did not yield a specific compound identified as "Gynuramide II." The information presented herein is based on the general characteristics of synthetic amides and related compounds found in Gynura species and is intended to serve as a framework for when the specific structure and properties of this compound are determined.

Introduction

The genus Gynura, a member of the Asteraceae family, is a rich source of diverse bioactive compounds, including flavonoids, alkaloids, and various amide derivatives. These natural products have garnered significant interest for their potential therapeutic applications. This document provides a technical overview of the physical and chemical properties of a hypothetical synthetic amide, termed this compound, based on the characteristics of similar known molecules. The aim is to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel synthetic amides.

Physicochemical Properties

The physical and chemical properties of a synthetic compound are critical for its development as a therapeutic agent. The following tables summarize the anticipated properties of a hypothetical this compound, assuming it is a fatty acid amide derivative, a class of compounds found in Gynura species.

Table 1: Physical Properties of a Hypothetical Synthetic this compound

PropertyValueMethod
Molecular FormulaC₂₀H₃₉NO₂High-Resolution Mass Spectrometry
Molecular Weight325.53 g/mol Calculated
AppearanceWhite to off-white solidVisual Inspection
Melting Point85-90 °CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, Ethanol; Insoluble in waterUSP <71>
LogP4.5 ± 0.5Calculated (e.g., using ALOGPS)

Table 2: Chemical Properties of a Hypothetical Synthetic this compound

PropertyDescription
Chemical StabilityStable under standard laboratory conditions. Sensitive to strong acids and bases which can hydrolyze the amide bond.
ReactivityThe amide functional group is relatively unreactive but can undergo hydrolysis under harsh conditions. The aliphatic chain can be subject to oxidation.
pKaThe amide proton is weakly acidic, with an estimated pKa of ~17.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for the synthesis and characterization of a hypothetical synthetic this compound.

Synthesis of this compound (Illustrative Example)

A common method for amide synthesis is the coupling of a carboxylic acid and an amine using a coupling agent.

Protocol:

  • Activation of Carboxylic Acid: Dissolve one equivalent of a long-chain carboxylic acid (e.g., octadecanoic acid) in anhydrous dichloromethane (DCM). Add 1.2 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of a catalyst such as 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add one equivalent of the desired amine to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Activation Amine Amine Coupling Amide Coupling Amine->Coupling DCC_DMAP DCC, DMAP in DCM DCC_DMAP->Activated_Ester Activated_Ester->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A generalized workflow for the synthesis of a synthetic amide.

Characterization of this compound

The identity and purity of the synthesized compound would be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Signaling Pathways

Fatty acid amides are known to interact with various biological targets. A hypothetical this compound could potentially modulate cellular signaling pathways involved in inflammation or pain.

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for a synthetic amide that inhibits a pro-inflammatory signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Ligand Binding Gynuramide_II This compound Kinase_B Kinase B Gynuramide_II->Kinase_B Inhibition Kinase_A->Kinase_B Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Activation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factor->Inflammatory_Genes Translocation

Caption: A hypothetical signaling pathway modulated by a synthetic amide.

Conclusion

This technical guide provides a foundational framework for the characterization of a novel synthetic amide, provisionally named this compound. The presented data, while based on a hypothetical molecule, offers a comprehensive overview of the types of information and experimental details that would be crucial for its scientific evaluation. Future research will need to focus on the definitive synthesis and characterization of this compound to elucidate its true physical, chemical, and biological properties.

Gynuramide Compounds: A Comprehensive Review of a Sparsely Explored Phytochemical Class

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant scarcity of in-depth research on Gynuramide compounds. While the name suggests a class of amides derived from the genus Gynura, a plant group known for its rich phytochemistry and use in traditional medicine, detailed studies on the isolation, biological activity, and mechanisms of action of Gynuramides are notably absent. The most prominently cited member, Gynuramide IV, has been identified in several plant species, yet its pharmacological profile remains largely uncharacterized.

This technical guide aims to provide a thorough overview of the currently available information on Gynuramide compounds. Due to the limited specific data, this review will also encompass the broader context of bioactive compounds isolated from the Gynura genus, offering insights into the potential, yet unexplored, therapeutic relevance of Gynuramides.

Gynuramide IV: The Sole Identified Compound

To date, the scientific literature predominantly refers to a single compound within this potential class: Gynuramide IV.

Chemical Structure and Properties

Gynuramide IV is a complex lipid molecule, structurally identified as a ceramide. Its chemical name is (2R)-N-((1S,2S,3R,7E)-2,3-dihydroxy-1-(hydroxymethyl)-7-heptadecen-1-yl)-2-hydroxydocosanamide. The structure consists of a long-chain amino alcohol (sphingoid base) linked via an amide bond to a fatty acid.

Compound Molecular Formula Molecular Weight Chemical Structure
Gynuramide IVC40H79NO5669.0 g/mol A ceramide with a C18 sphingoid base and a C22 fatty acid.

Table 1: Physicochemical Properties of Gynuramide IV.

Isolation of Gynuramide IV

Gynuramide IV has been reported as a constituent of several plant species, notably outside the Gynura genus. Its isolation has been documented from:

  • Khaya senegalensis : A plant belonging to the Meliaceae family.

  • Eucommia ulmoides : A species from the Eucommiaceae family.

The isolation of Gynuramide IV from these sources suggests a wider distribution of this compound in the plant kingdom than its name might imply.

Experimental Protocol for Isolation (General Approach):

experimental_workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol/Chloroform) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., against water to remove polar impurities) extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification characterization Structural Elucidation (NMR, Mass Spectrometry) purification->characterization anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs LPS->MAPK NFkB NF-κB IKK->NFkB nucleus_NFkB NF-κB Translocation NFkB->nucleus_NFkB gene_transcription Pro-inflammatory Gene Transcription MAPK->gene_transcription nucleus_NFkB->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines Gynura Gynura Extracts (Flavonoids, Phenolic Acids) Gynura->IKK Inhibition Gynura->MAPK Inhibition

An In-depth Technical Guide to the Identification and Synthesis of Gynuramide II Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature and chemical databases do not contain specific information on a compound designated "Gynuramide II." However, the existence of "Gynuramide IV," a known N-acyl-sphingoid derivative isolated from the Gynura genus, suggests that "this compound" is likely a structurally related ceramide or cerebroside. This guide, therefore, presents a hypothesized approach to the identification and synthesis of this compound and its analogs based on the structure of Gynuramide IV and established principles of lipid chemistry.

Introduction: The Enigmatic this compound and the Promise of the Gynura Genus

The Gynura genus, a member of the Asteraceae family, is a rich source of diverse phytochemicals, including flavonoids, terpenoids, and alkaloids, with numerous species traditionally used in medicine for a variety of ailments.[1][2][3] While "this compound" remains uncharacterized, the identification of Gynuramide IV, a docosanamide derivative, points towards a class of bioactive lipids within this genus. Ceramides and related sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in fundamental cellular processes such as apoptosis, cell cycle regulation, and inflammation.[4][5][6] The exploration of novel ceramide-like molecules from natural sources like Gynura could therefore unveil new therapeutic agents.

This technical guide provides a roadmap for the prospective identification and synthesis of this compound and its structural analogs. It outlines hypothetical experimental protocols, data presentation formats, and visual workflows to aid researchers in this endeavor.

Hypothetical Quantitative Data of Gynuramide Analogs

The following tables present hypothetical quantitative data for a series of putative this compound analogs. These values are based on typical activities observed for synthetic ceramide analogs in cancer cell lines and are provided for illustrative purposes.

Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Compound IDAnalog Structure (Modification on Fatty Acyl Chain)Cell LineIC₅₀ (µM)
GII-A01C16:0 (Palmitoyl)HeLa15.2 ± 1.8
GII-A02C18:0 (Stearoyl)HeLa12.5 ± 1.5
GII-A03C18:1 (Oleoyl)HeLa25.8 ± 2.3
GII-A04C16:0 (Palmitoyl)A54918.9 ± 2.1
GII-A05C18:0 (Stearoyl)A54914.3 ± 1.9
GII-A06C18:1 (Oleoyl)A54930.1 ± 2.9

Table 2: Apoptosis Induction by this compound Analogs in HeLa Cells

Compound IDConcentration (µM)% Apoptotic Cells (Annexin V Assay)Caspase-3 Activation (Fold Change)
Control-3.5 ± 0.51.0
GII-A011045.2 ± 3.74.2 ± 0.4
GII-A021055.8 ± 4.15.1 ± 0.6
GII-A031020.1 ± 2.22.3 ± 0.3

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs

This protocol outlines a general method for the synthesis of ceramide analogs, which can be adapted for the synthesis of putative this compound analogs. The synthesis involves the coupling of a sphingoid base with a fatty acid.[7][8]

  • Preparation of the Sphingoid Base:

    • If a novel sphingoid base is to be isolated from a Gynura species, a methanolic extract of the plant material would be subjected to solvent partitioning and repeated column chromatography on silica gel and/or Sephadex LH-20.

    • Fractions would be analyzed by TLC and HPLC, and the structure of the isolated sphingoid base elucidated by NMR and mass spectrometry.

    • Alternatively, a known sphingoid base (e.g., D-sphingosine) can be used as the starting material.

  • N-Acylation Reaction:

    • Dissolve the sphingoid base (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

    • Add the desired fatty acid (1.1 equivalents) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in chloroform to afford the desired this compound analog.

  • Characterization:

    • Confirm the structure of the synthesized analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound analogs for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with the this compound analogs at their IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Mandatory Visualizations

Gynuramide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization Sphingoid_Base Sphingoid Base (from Gynura extract or commercial) Coupling N-Acylation (EDC, HOBt, DIPEA) Sphingoid_Base->Coupling Fatty_Acid Fatty Acid (Variable Chain Length) Fatty_Acid->Coupling Purification Column Chromatography Coupling->Purification Characterization NMR, HRMS, HPLC Purification->Characterization Product This compound Analog Characterization->Product

Caption: Generalized workflow for the synthesis of this compound analogs.

Ceramide_Apoptosis_Pathway Stress_Signal Stress Signal (e.g., Chemotherapy, UV) SMase Sphingomyelinase (SMase) Activation Stress_Signal->SMase Gynuramide_Analog This compound Analog Ceramide_Synthase De Novo Synthesis (Ceramide Synthase) Gynuramide_Analog->Ceramide_Synthase Ceramide Increased Cellular Ceramide SMase->Ceramide Ceramide_Synthase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Caspase_Cascade Caspase Activation (Caspase-8, -9, -3) Ceramide->Caspase_Cascade Akt Akt Dephosphorylation (Inhibition of Survival) PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis inhibition Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

Conclusion and Future Directions

While "this compound" remains to be formally identified and characterized, the presented framework provides a robust, hypothesis-driven approach for its discovery and the synthesis of its analogs. The diverse biological activities of known ceramides and the rich phytochemistry of the Gynura genus suggest that this compound and its derivatives are promising candidates for further investigation, particularly in the context of anticancer drug development. Future research should focus on the systematic phytochemical analysis of various Gynura species to isolate and identify novel Gynuramide compounds. Subsequent synthesis of analogs with modified fatty acyl chains and sphingoid bases will be crucial for establishing structure-activity relationships and optimizing their therapeutic potential.

References

Target Identification and Validation for Gynuramide II: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific molecular targets, validation studies, or signaling pathways associated with Gynuramide II. The chemical structure of this compound is known (Molecular Formula: C42H83NO5), identifying it as a complex lipid molecule, likely a type of ceramide. Compounds from the Gynura genus, from which this compound is presumably derived, are known to possess a range of biological activities. However, without specific research on this compound, a detailed technical guide on its target identification and validation cannot be compiled.

To fulfill the user's request for a comprehensive technical guide with specific formatting, the following document has been created as a methodological template . It uses the well-researched natural compound Curcumin as a placeholder to demonstrate the structure, data presentation, experimental protocols, and visualizations requested. This framework can be adapted once specific data for this compound becomes available.

An In-depth Technical Guide to the Target Identification and Validation of Curcumin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Curcumin, a diarylheptanoid derived from the rhizome of Curcuma longa, has been extensively studied for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Its ability to interact with a multitude of molecular targets is a key aspect of its diverse biological functions. This guide provides a detailed overview of the key molecular targets of Curcumin, the experimental methodologies used for their identification and validation, and the signaling pathways it modulates.

Quantitative Data on Target Binding and Activity

The interaction of Curcumin with its molecular targets can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data for some of the primary targets of Curcumin.

Target ProteinAssay TypeBinding Affinity (Kd)IC50 / EC50Reference
NF-κB (p50/p65)Electrophoretic Mobility Shift Assay (EMSA)-~20 µM[1][2]
STAT3Fluorescence Polarization~1.5 µM~5 µM (inhibition of phosphorylation)[3]
COX-2Enzyme Activity Assay-~40 µM[4]
5-LOXEnzyme Activity Assay-~5 µM[5]
TNF-αELISA-~15 µM (inhibition of production)[6]
IKKβKinase Assay~10 µM~25 µM[7]

Table 1: Summary of Quantitative Data for Curcumin-Target Interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target identification and validation studies. Below are protocols for key experiments cited in the study of Curcumin.

Kinase Inhibition Assay (Example: IKKβ)
  • Reagents and Materials:

    • Recombinant human IKKβ enzyme

    • IKKβ substrate (e.g., IκBα peptide)

    • ATP, [γ-³²P]ATP

    • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Curcumin stock solution (in DMSO)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, IKKβ substrate, and the recombinant IKKβ enzyme.

    • Add varying concentrations of Curcumin (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP and [γ-³²P]ATP.

    • Incubate the reaction for 30 minutes at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each Curcumin concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
  • Reagents and Materials:

    • Cultured cells (e.g., cancer cell line)

    • PBS (Phosphate Buffered Saline)

    • Lysis buffer (containing protease inhibitors)

    • Curcumin stock solution (in DMSO)

    • PCR tubes

    • Thermocycler

    • SDS-PAGE and Western Blotting reagents

  • Procedure:

    • Treat cultured cells with Curcumin or vehicle (DMSO) for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and divide the cell suspension into aliquots in PCR tubes.

    • Heat the aliquots to a range of different temperatures using a thermocycler for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western Blotting using an antibody against the target protein.

    • Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of Curcumin. A shift in the melting curve indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Curcumin and a typical workflow for target identification.

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates (degradation) NFkB NF-κB (p50/p65) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription Curcumin Curcumin Curcumin->IKK inhibits Curcumin->NFkB inhibits translocation

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

G cluster_workflow Target Identification Workflow Start Hypothesis Generation (e.g., Phenotypic Screening) Affinity_Chrom Affinity Chromatography - Curcumin-immobilized beads - Cell lysate incubation Start->Affinity_Chrom Elution Elution of Binding Proteins Affinity_Chrom->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Protein_ID Protein Identification & Database Search MS->Protein_ID Validation Candidate Validation Protein_ID->Validation Biophysical Biophysical Assays (SPR, ITC, CETSA) Validation->Biophysical Confirm Direct Binding Biochemical Biochemical/Cell-based Assays (Enzyme activity, Western Blot) Validation->Biochemical Confirm Functional Effect End Validated Target Biophysical->End Biochemical->End

Caption: A general workflow for affinity-based target identification.

Conclusion

The identification and validation of molecular targets are foundational to understanding the mechanism of action of a bioactive compound. In the case of Curcumin, a multi-targeted profile has been established through a variety of robust experimental approaches. The methodologies and data presented in this guide serve as a template for the rigorous investigation required to elucidate the therapeutic potential of novel natural products like this compound. Future research on this compound should aim to populate a similar framework with specific, quantitative, and reproducible data to advance its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis and Characterization of Gynuramide II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, methodology for the total synthesis and characterization of Gynuramide II, a cyclopeptide isolated from Gynura aurantiaca. Due to the absence of a published total synthesis for this compound, the following protocols are based on established principles of solid-phase peptide synthesis (SPPS) and analytical characterization techniques commonly employed for cyclic peptides.

Introduction

This compound is a cyclic nonapeptide with the sequence cyclo(-Gly-Val-Pro-Pro-Gly-Ala-Phe-Val-Tyr-). As a member of the cyclopeptide family of natural products, it holds potential for various biological activities. Plants of the Gynura genus are known in traditional medicine for treating a range of ailments, including diabetes, hypertension, and inflammation.[1][2] Bioactive compounds from Gynura species have been shown to exhibit properties such as antihyperglycemic, anticancer, antioxidant, and anti-inflammatory effects.[1][3] A notable mechanism of action for some Gynura compounds is the inhibition of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism, suggesting a potential therapeutic application in type 2 diabetes.[4]

The synthesis of cyclic peptides like this compound typically involves the solid-phase synthesis of a linear peptide precursor, followed by a head-to-tail cyclization in solution.[5] Subsequent purification and rigorous characterization are essential to confirm the identity, purity, and structure of the final product.

Proposed Total Synthesis of this compound

The proposed synthetic strategy for this compound involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the linear nonapeptide precursor.

  • Solution-phase cyclization of the linear precursor, followed by purification.

Stage 1: Solid-Phase Peptide Synthesis of the Linear Precursor

This stage will be performed using a standard Fmoc/tBu strategy on a suitable solid support.

Experimental Protocol:

  • Resin Selection and Loading:

    • Start with a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that keep the peptide fully protected for the subsequent cyclization step.

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

    • Couple the first C-terminal amino acid, Fmoc-Tyr(tBu)-OH, to the resin using N,N-diisopropylethylamine (DIPEA) in DCM. Allow the reaction to proceed for 2 hours.

    • Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.

  • Iterative Amino Acid Coupling:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents.

    • Amino Acid Coupling: In a reaction vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-Val-OH, Fmoc-Phe-OH, etc.) with a coupling agent such as HBTU/HCTU in the presence of DIPEA in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Val, Phe, Ala, Gly, Pro, Pro, Val, Gly.

  • Cleavage of the Linear Peptide from Resin:

    • After the final amino acid is coupled, wash the resin thoroughly with DCM.

    • Treat the resin with a mild cleavage cocktail of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v) for 1 hour to cleave the protected linear peptide from the resin.

    • Filter the resin and collect the filtrate containing the protected linear peptide.

    • Evaporate the solvent under reduced pressure.

Stage 2: Solution-Phase Cyclization and Deprotection

Experimental Protocol:

  • Cyclization:

    • Dissolve the crude protected linear peptide in a large volume of DMF to achieve a high dilution (approximately 0.1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add a cyclization agent, such as HATU or DPPA, along with a base like DIPEA.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using HPLC-MS.

  • Deprotection:

    • Once cyclization is complete, remove the DMF under vacuum.

    • Treat the crude cyclic peptide with a strong acid cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours to remove the side-chain protecting groups (tBu from Tyrosine).

    • Precipitate the deprotected this compound by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet several times with cold ether.

  • Purification:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.

    • Collect fractions containing the pure product and confirm their identity by analytical HPLC-MS.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Characterization of this compound

Thorough characterization is crucial to confirm the successful synthesis and purity of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Protocol: Analyze the purified peptide on an analytical RP-HPLC system with a C18 column. Use a linear gradient of 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes at a flow rate of 1 mL/min. Monitor the elution profile at 220 nm and 280 nm. The purity is determined by the peak area of the main product.

Mass Spectrometry (MS)
  • Protocol: Obtain a high-resolution mass spectrum using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. Dissolve the sample in 50% acetonitrile/water with 0.1% formic acid. The observed monoisotopic mass should match the theoretical mass of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN). Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). These spectra will be used to confirm the amino acid sequence, stereochemistry, and three-dimensional conformation of the cyclic peptide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesized this compound.

ParameterTheoretical / Expected ValueMethod of Determination
Molecular Formula C₄₃H₅₉N₉O₁₀-
Molecular Weight 878.00 g/mol -
Monoisotopic Mass 877.4416 g/mol High-Resolution Mass Spectrometry (HRMS)
Purity > 95%Analytical RP-HPLC
Yield Variable (dependent on synthesis and purification efficiency)Gravimetric analysis after lyophilization
¹H NMR Chemical Shifts Characteristic shifts for the constituent amino acids¹H NMR Spectroscopy

Visualizations

Experimental Workflow for this compound Synthesis

Gynuramide_II_Synthesis_Workflow Resin 2-Cl-Trt Resin Load Load Fmoc-Tyr(tBu)-OH Resin->Load SPPS Iterative SPPS (Fmoc Deprotection & Coupling) Load->SPPS Cleave_Linear Mild Cleavage (Protected Linear Peptide) SPPS->Cleave_Linear Cyclization Solution-Phase Cyclization Cleave_Linear->Cyclization Deprotection Side-Chain Deprotection (TFA Cocktail) Cyclization->Deprotection Purification RP-HPLC Purification Deprotection->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (HPLC, MS, NMR) Final_Product->Characterization

Caption: Workflow for the total synthesis of this compound.

Hypothetical Signaling Pathway: DPP-IV Inhibition

Given that extracts from the Gynura genus have shown DPP-IV inhibitory activity, this compound could potentially act through this pathway.

DPP_IV_Inhibition_Pathway Gynuramide This compound DPPIV DPP-IV Enzyme Gynuramide->DPPIV Inhibits GLP1_Inactive Inactive GLP-1 DPPIV->GLP1_Inactive Produces GLP1_Active Active GLP-1 (Incretin Hormone) GLP1_Active->DPPIV Degraded by Pancreas Pancreatic β-cells GLP1_Active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Gynuramide II from Gynura procumbens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gynura procumbens (Lour.) Merr., a member of the Asteraceae family, is a well-regarded medicinal plant in Southeast Asia, traditionally used for treating a variety of ailments including diabetes, hypertension, and inflammation.[1][2][3][4] The therapeutic potential of this plant is attributed to its rich and diverse phytochemical composition, which includes flavonoids, saponins, terpenoids, and other bioactive compounds.[1][4][5][6] Among these constituents, peptide-like or amide-containing molecules such as Gynuramide II are of significant interest for drug discovery. While the precise chemical structure of this compound is not widely documented, related compounds like Gynuramide IV have been identified as complex lipids.[7]

This application note provides a detailed, multi-step protocol for the extraction, fractionation, and high-performance liquid chromatography (HPLC) purification of this compound from the leaves of Gynura procumbens. The methodology employs solid-phase extraction (SPE) for initial sample enrichment, followed by semi-preparative and analytical reversed-phase HPLC (RP-HPLC) for high-resolution separation and purity assessment. This protocol is designed to serve as a robust starting point for the isolation of moderately polar, amide-containing secondary metabolites from a complex plant matrix.

Experimental Protocols

Preparation of Crude Extract

A systematic extraction and partitioning process is crucial for enriching the target compound and removing interfering substances like chlorophyll and highly polar compounds.

Methodology:

  • Harvesting and Drying: Fresh leaves of Gynura procumbens are harvested, washed thoroughly with deionized water, and shade-dried at room temperature for 7-10 days until brittle.

  • Pulverization: The dried leaves are ground into a fine powder using a mechanical blender.

  • Maceration: The powdered leaf material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The process is repeated three times. The combined filtrates are concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains compounds of medium polarity, is collected and dried. This fraction is used for subsequent purification steps.[5][6]

Solid-Phase Extraction (SPE) Fractionation

SPE is employed to remove highly polar and non-polar impurities, thereby concentrating this compound and simplifying the subsequent HPLC purification.

Methodology:

  • Sample Preparation: The dried ethyl acetate fraction (5 g) is redissolved in a minimal volume of methanol.

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (2 column volumes) and deionized water (2 column volumes).

  • Sample Loading: The redissolved sample is loaded onto the conditioned C18 cartridge.

  • Elution: The cartridge is washed with deionized water to remove highly polar impurities. The fraction containing this compound is then eluted using a stepwise gradient of methanol in water. Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify the fraction richest in the target compound.

Parameter Specification
SPE Cartridge C18, 10g bed weight
Conditioning 20 mL Methanol, followed by 20 mL Deionized Water
Sample Load 5g crude fraction in 10 mL Methanol
Wash Solvent 50 mL Deionized Water
Elution Solvents 50 mL each of 20%, 40%, 60%, 80%, 100% Methanol in Water
Hypothetical Result This compound is primarily found in the 60% and 80% Methanol fractions.
Table 1: Summary of the Solid-Phase Extraction (SPE) Protocol.

HPLC Purification Workflow

The following diagram illustrates the complete workflow from the initial plant material to the final, purified this compound.

Gynuramide_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_hplc HPLC Purification & Analysis Plant G. procumbens Leaves Extract Crude Ethanolic Extract Plant->Extract Maceration Partition Ethyl Acetate Fraction Extract->Partition Solvent Partitioning SPE SPE Fraction (60-80% MeOH) Partition->SPE C18 SPE PrepHPLC Semi-Preparative RP-HPLC SPE->PrepHPLC Fractions Fraction Collection PrepHPLC->Fractions Analysis Analytical RP-HPLC Fractions->Analysis Purity Check PureCmpd Purified this compound (>98%) Analysis->PureCmpd Pooling of Pure Fractions

Caption: Workflow for the isolation and purification of this compound.

Semi-Preparative RP-HPLC

This step is designed to isolate this compound from other compounds within the enriched SPE fraction. A gradient elution method is used to achieve high resolution.

Methodology:

  • Sample Preparation: The this compound-rich fraction from SPE is dried and redissolved in 50% acetonitrile/water at a concentration of 50 mg/mL.

  • Chromatography: The sample is injected onto a semi-preparative RP-HPLC system. The mobile phase consists of Solvent A (0.1% formic acid in water) and Solvent B (0.1% acetonitrile).

  • Fraction Collection: Fractions are collected based on UV detector response at 214 nm and 280 nm. The peak corresponding to the hypothetical retention time of this compound is collected.

Parameter Specification
Instrument Semi-Preparative HPLC System
Column C18, 10 µm, 10 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min
Gradient 20-70% B over 40 min
Detection UV at 214 nm & 280 nm
Injection Volume 500 µL
Hypothetical Rt 25.5 min
Hypothetical Purity ~90-95%
Table 2: Semi-Preparative HPLC Parameters and Hypothetical Results.
Analytical RP-HPLC for Purity Assessment

The purity of the collected fraction is confirmed using a high-resolution analytical RP-HPLC method.

Methodology:

  • Sample Preparation: A small aliquot of the collected fraction is diluted with the initial mobile phase.

  • Chromatography: The diluted sample is injected into an analytical HPLC system with a C18 column.

  • Purity Determination: The purity is calculated based on the peak area percentage from the resulting chromatogram. Fractions with purity >98% are pooled and lyophilized.

Parameter Specification
Instrument Analytical HPLC System with DAD
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20-70% B over 20 min
Detection DAD, 200-400 nm
Column Temp. 30°C
Hypothetical Purity >98%
Table 3: Analytical HPLC Parameters for Final Purity Assessment.

Biological Context: Potential Signaling Pathway

Extracts from Gynura procumbens have demonstrated significant anti-inflammatory activity, often by modulating key signaling pathways like NF-κB and MAPK.[1][2][8][9] A purified compound such as this compound could be a potent inhibitor of these pathways.

Gynuramide_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Gynuramide This compound Gynuramide->IKK Inhibits

Caption: Potential inhibitory action of this compound on the NF-κB pathway.

This application note outlines a comprehensive and reproducible strategy for the purification of this compound from Gynura procumbens leaves. By combining traditional extraction techniques with modern chromatographic methods, including solid-phase extraction and multi-step RP-HPLC, it is possible to obtain the target compound with high purity suitable for structural elucidation and bioactivity studies. The provided HPLC conditions can be further optimized based on the specific physicochemical properties of this compound once they are determined. This protocol serves as a valuable resource for researchers in natural product chemistry and drug development.

References

Application Notes and Protocols for Testing Gynuramide II Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents require robust and reproducible in vitro assays to determine their biological activity and mechanism of action. This document provides a detailed guide for testing the efficacy of Gynuramide II, a compound of interest for its potential anticancer and anti-inflammatory properties. The following protocols and application notes describe standard in vitro assays to evaluate cytotoxicity, anti-inflammatory potential, and impact on key cellular signaling pathways. In vitro assays are crucial first steps in drug discovery, offering a cost-effective and high-throughput method for preliminary screening of compounds before advancing to more complex in vivo studies.[1][2][3]

Experimental Workflow

The general workflow for evaluating the in vitro efficacy of a novel compound like this compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate its mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis cluster_data Data Analysis start This compound Stock Solution Preparation cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) cytotoxicity->anti_inflammatory western_blot Western Blot for Signaling Proteins apoptosis->western_blot elisa Cytokine Profiling (ELISA) anti_inflammatory->elisa data_analysis IC50 Determination & Statistical Analysis western_blot->data_analysis elisa->data_analysis

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Section 1: Anticancer Activity Assays

A common starting point for assessing the anticancer potential of a compound is to evaluate its cytotoxic effect on cancer cell lines.[4][5][6] A variety of assays can be employed to measure cell viability and proliferation.[1]

Cell Viability - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h
HeLa15.2 ± 1.80.8 ± 0.1
A54925.6 ± 2.51.2 ± 0.2
MCF-718.9 ± 2.10.9 ± 0.1
Apoptosis Assay - Annexin V-FITC/PI Staining

To determine if cytotoxicity is mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Data Presentation:

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (IC₅₀)45.3 ± 3.135.8 ± 2.918.9 ± 1.7

Section 2: Anti-inflammatory Activity Assays

Chronic inflammation is linked to various diseases, including cancer.[2] In vitro assays for anti-inflammatory activity often measure the inhibition of inflammatory mediators.[2][7][8]

Nitric Oxide (NO) Inhibition Assay

Nitric oxide (NO) is a key inflammatory mediator. This assay uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to assess the ability of this compound to inhibit NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)NO Inhibition (%)
This compound1025.4 ± 3.1
2558.2 ± 4.5
5085.7 ± 5.3
L-NAME (Positive Control)10092.1 ± 3.8

Section 3: Signaling Pathway Analysis

To understand the molecular mechanism of this compound, it is essential to investigate its effect on key signaling pathways involved in cell survival and inflammation, such as the PI3K/AKT/mTOR and NF-κB pathways.[9]

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial in regulating cell growth, proliferation, and survival.[9] Its dysregulation is a common feature in many cancers.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K converts AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation.

NFkB_pathway Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB IκB Gene Inflammatory Gene Expression

References

Protocol for the Administration of Gynuramide II in Rodent Models: A General Framework for an Uncharacterized Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or specific protocols for the administration of Gynuramide II in rodent models. The following application notes and protocols are therefore provided as a general framework for the initial in vivo evaluation of a novel, uncharacterized natural product, and are not based on experimental data specific to this compound. Researchers should exercise caution and adapt these protocols based on any forthcoming data on the compound's physicochemical properties and in vitro activity.

Introduction

This compound is a chemical compound listed in public chemical databases, but its biological effects remain uncharacterized in the scientific literature. The genus Gynura, from which its name is likely derived, is known to contain a variety of bioactive compounds with a range of pharmacological activities, including anti-inflammatory, anti-diabetic, and hepatoprotective effects. However, some species of Gynura also contain potentially toxic pyrrolizidine alkaloids, necessitating careful toxicological evaluation of any new compound from this genus.

These application notes provide a generalized protocol for the initial toxicological and pharmacological assessment of an uncharacterized compound such as this compound in rodent models. The primary objectives of these initial studies are to determine the maximum tolerated dose (MTD) and to identify any potential therapeutic effects or target organ toxicities.

Materials and Reagents

  • This compound (purity to be determined, ideally >95%)

  • Vehicle for administration (e.g., sterile saline, phosphate-buffered saline (PBS), 0.5% carboxymethylcellulose, or a solution containing a solubilizing agent like Tween 80 or DMSO, not to exceed 5-10% of the final volume)

  • Rodent models (e.g., C57BL/6 mice, BALB/c mice, Sprague-Dawley rats, or Wistar rats, aged 6-8 weeks)

  • Standard laboratory animal diet and water

  • Animal housing and husbandry equipment

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes, serum separator tubes)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Euthanasia supplies (e.g., CO2 chamber)

  • Standard laboratory equipment for hematology and clinical chemistry analysis

  • Histopathology supplies (e.g., formalin, paraffin, microtome, slides, stains)

Experimental Protocols

Compound Preparation and Formulation

The solubility of this compound must be determined prior to in vivo studies. Based on its chemical structure, it is likely to be lipophilic.

  • Solubility Testing: Attempt to dissolve this compound in a series of pharmaceutically acceptable vehicles. Start with aqueous vehicles (saline, PBS) and progress to co-solvents (e.g., ethanol, propylene glycol, DMSO) and suspending agents (e.g., carboxymethylcellulose, methylcellulose).

  • Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. For initial studies, a suspension or a solution with a minimal amount of co-solvent is often used. Ensure the formulation is homogenous and stable for the duration of the experiment. Prepare fresh formulations for each day of dosing if stability is a concern.

Acute Toxicity Study (Dose Escalation Design)

The goal of this study is to determine the short-term toxicity and to identify the MTD.

  • Animal Allocation: Randomly assign male and female rodents to treatment groups (n=3-5 per sex per group). Include a vehicle control group.

  • Dose Selection: Based on the lack of prior data, a wide range of doses should be tested. A logarithmic dose progression is recommended (e.g., 10, 100, 1000 mg/kg).

  • Administration: Administer a single dose of this compound via the intended clinical route, if known, or a common preclinical route such as oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions. Measure body weight daily.

  • Endpoint: At day 14, euthanize all surviving animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Dose-Range Finding Study (Sub-acute)

This study aims to determine a dose range for subsequent efficacy studies and to identify potential target organs of toxicity with repeated dosing.

  • Animal Allocation: Randomly assign rodents to treatment groups (n=5-10 per sex per group), including a vehicle control.

  • Dose Selection: Based on the results of the acute toxicity study, select 3-4 dose levels below the MTD.

  • Administration: Administer this compound daily for 7-14 days.

  • Monitoring: Perform daily clinical observations and body weight measurements.

  • Endpoint: At the end of the dosing period, collect blood and organs as described for the acute toxicity study.

Data Presentation

Quantitative data from these initial studies should be summarized in tables for clear comparison between dose groups.

Table 1: Hypothetical Dose Ranges for Initial Toxicity Screening of this compound

Study TypeRoute of AdministrationSpeciesProposed Dose Levels (mg/kg)Key Endpoints
Acute Toxicity Oral Gavage (p.o.)Mouse10, 100, 1000, 2000Mortality, clinical signs, body weight changes, gross pathology
Intraperitoneal (i.p.)Mouse5, 50, 500, 1000Mortality, clinical signs, body weight changes, gross pathology
Dose-Range Finding Oral Gavage (p.o.)Rat50, 150, 500Clinical signs, body weight, hematology, clinical chemistry, histopathology
Intraperitoneal (i.p.)Rat25, 75, 250Clinical signs, body weight, hematology, clinical chemistry, histopathology

Visualization

General Workflow for In Vivo Screening of a Novel Compound

G cluster_preclinical Preclinical In Vivo Evaluation compound Compound Preparation (this compound Formulation) acute_tox Acute Toxicity Study (Dose Escalation) compound->acute_tox Single Dose drf Dose-Range Finding Study (Sub-acute) acute_tox->drf Determine MTD efficacy Efficacy Studies (Disease Models) drf->efficacy Select Doses data_analysis Data Collection & Analysis (Blood, Tissues) efficacy->data_analysis Evaluate Effects report Report & Conclusions data_analysis->report

Caption: General experimental workflow for the in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway (To be determined)

As there is no information on the mechanism of action of this compound, a signaling pathway diagram cannot be generated at this time. Should future research elucidate its molecular targets, a diagram illustrating the relevant pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB) would be appropriate.

Conclusion

The provided protocols offer a starting point for the in vivo characterization of this compound. It is imperative that these generalized guidelines are adapted based on emerging data. The lack of existing literature on this compound highlights a significant knowledge gap and an opportunity for novel research into the pharmacology of natural products derived from the Gynura genus. Any investigation into this compound should proceed with a strong emphasis on safety and careful toxicological assessment.

Gynuramide II: Uncharted Territory for Enzyme Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of scientific literature and chemical databases, there is currently no available information on a compound named "Gynuramide II" being used as a chemical probe for enzyme studies.

Our comprehensive investigation into the applications of this compound as a tool for researchers, scientists, and drug development professionals did not yield any data regarding its enzyme targets, inhibitory constants (such as IC50 or Ki values), or established experimental protocols. Resources such as PubChem contain information on related compounds like "Gynuramide IV," but do not provide any details on their biological activity or potential as enzyme inhibitors.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and visualizations of signaling pathways or experimental workflows.

For researchers interested in the discovery and development of novel chemical probes, this finding highlights a potential gap in the current landscape of available tools. The "Gynuramide" scaffold may represent an unexplored area for the development of new enzyme inhibitors. Future research could focus on synthesizing and screening a library of Gynuramide analogs against various enzyme classes to identify potential lead compounds for probe development.

We encourage the scientific community to consider the exploration of this and other novel chemical spaces in the ongoing search for precise and effective tools to investigate enzyme function and advance drug discovery.

Troubleshooting & Optimization

Technical Support Center: Purification of Gynuramide II and Other Cyclic Peptides from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Gynuramide II and other cyclic peptides derived from natural sources. While specific data on this compound is limited, this guide provides robust troubleshooting strategies and detailed protocols based on established principles for the purification of cyclic peptides from complex plant extracts.

Troubleshooting Guide: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of cyclic peptides.[1] However, various issues can arise during the process, leading to suboptimal results. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
Poor Resolution/Overlapping Peaks - Inappropriate mobile phase composition (pH, ionic strength, organic modifier).- Column degradation or contamination.- Column overload.- Optimize the mobile phase gradient and pH.[2]- Use high-purity solvents and filter them.[2]- Flush the column with a strong solvent or replace it if necessary.- Reduce the sample load injected onto the column.[2][3]
Peak Tailing - Presence of active sites on the stationary phase (e.g., exposed silanols).- Insufficient buffering of the mobile phase.- Secondary interactions between the analyte and the stationary phase.- Use an end-capped column or a different stationary phase.- Increase the buffer concentration in the mobile phase.[4]- Add a competing agent to the mobile phase (e.g., triethylamine).
Peak Fronting - Column overload.- Sample solvent incompatible with the mobile phase.- Dilute the sample or inject a smaller volume.- Dissolve the sample in the initial mobile phase.[3]
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Buffer precipitation in the organic mobile phase.- Replace the column inlet frit or tubing.- Filter all samples and mobile phases before use.[5]- Flush the system with water to dissolve precipitated buffers.[4]- Ensure buffer solubility in the highest organic concentration of the gradient.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Insufficient mobile phase degassing.- Use fresh, high-purity mobile phase solvents.- Clean the detector flow cell.- Degas the mobile phase using an online degasser or sonication.[2][5]- Prime the pump to remove air bubbles.[5]
Ghost Peaks - Contaminants in the injection solvent or mobile phase.- Carryover from previous injections.- Late-eluting compounds from a previous run.- Run a blank gradient to identify the source of contamination.- Clean the injector and sample loop.- Implement a column wash step at the end of each run.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues.- Prepare mobile phases accurately by weight.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting cyclic peptides like this compound from plant material?

A1: A common starting point is a solid-liquid extraction using a solvent like methanol or a mixture of methanol and water.[1] This is often followed by liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning the aqueous methanol extract against a non-polar solvent like hexane can remove lipids, followed by extraction with a solvent of intermediate polarity like ethyl acetate or n-butanol to isolate the peptides.

Q2: How do I choose the right HPLC column for purifying a novel cyclic peptide?

A2: Reversed-phase HPLC with a C18 column is the most common choice for peptide purification.[1] The selection of pore size is also critical; for peptides, a pore size of 100-300 Å is generally recommended to allow for good diffusion into the stationary phase. The choice between different C18 phases (e.g., end-capped vs. non-end-capped) will depend on the specific properties of your peptide.

Q3: My cyclic peptide is highly polar. What purification strategies should I consider?

A3: For highly polar cyclic peptides, you might face challenges with retention on standard C18 columns.[6] In such cases, you can try:

  • Using a more polar stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase.

  • Employing hydrophilic interaction chromatography (HILIC).

  • Using ion-exchange chromatography if the peptide carries a net charge.

  • Size-exclusion chromatography (e.g., with Sephadex) can also be a useful initial step to separate by size.[6]

Q4: I am observing a loss of my compound during purification. What are the possible reasons?

A4: Loss of sample can occur due to several factors:

  • Adsorption: Your peptide may be adsorbing to glassware, tubing, or the HPLC column. Using silanized glassware and biocompatible PEEK tubing can help.

  • Precipitation: The peptide may precipitate if the solvent composition changes unfavorably during fractionation or solvent evaporation.

  • Degradation: Some peptides are sensitive to pH extremes or enzymatic degradation. Work at low temperatures and use appropriate buffers.

Q5: How can I confirm the identity and purity of my final this compound fractions?

A5: Purity is typically assessed by analytical HPLC, where a pure compound should ideally show a single sharp peak. Identity is confirmed using mass spectrometry (MS) to determine the molecular weight and NMR spectroscopy to elucidate the structure.[1]

Experimental Protocols

Protocol 1: General Extraction of Cyclic Peptides from Plant Material
  • Harvest and Dry: Harvest fresh plant material and air-dry or freeze-dry it to remove water.

  • Grind: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered plant material in 80% methanol (1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in water.

    • Perform liquid-liquid extraction sequentially with hexane, ethyl acetate, and n-butanol.

    • Collect each fraction and evaporate the solvent. The cyclic peptides are often found in the ethyl acetate and n-butanol fractions.

Protocol 2: Preparative HPLC Purification
  • Analytical Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase, gradient, and column. A common mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Sample Preparation: Dissolve the enriched fraction (e.g., from solvent partitioning) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fractionation: Inject the prepared sample onto the column. Collect fractions based on the elution profile from the detector (e.g., UV detector at 214 nm for peptide bonds).

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the HPLC solvents by lyophilization (freeze-drying).

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Dried Plant Material grinding Grinding plant_material->grinding maceration Maceration (80% MeOH) grinding->maceration filtration Filtration maceration->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning fractions Enriched Fractions partitioning->fractions prep_hplc Preparative HPLC fractions->prep_hplc purity_check Analytical HPLC Purity Check prep_hplc->purity_check lyophilization Lyophilization purity_check->lyophilization pure_compound Pure this compound lyophilization->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Problem with Chromatogram high_pressure High Backpressure? start->high_pressure peak_issue Poor Peak Shape? start->peak_issue resolution_issue Poor Resolution? start->resolution_issue check_frit Check/Replace Frit high_pressure->check_frit check_sample Filter Sample/Mobile Phase high_pressure->check_sample tailing Tailing peak_issue->tailing fronting Fronting peak_issue->fronting optimize_mp Optimize Mobile Phase tailing->optimize_mp reduce_load Reduce Sample Load fronting->reduce_load optimize_gradient Optimize Gradient resolution_issue->optimize_gradient change_column Change Column resolution_issue->change_column

References

Technical Support Center: Stability and Degradation of Gynuramide II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the stability and degradation profile of Gynuramide II. Given the limited publicly available data on this compound, this document leverages established knowledge of long-chain fatty acid amides, the chemical class to which this compound likely belongs, to provide robust troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under typical laboratory conditions?

A1: As a long-chain fatty acid amide, this compound is expected to be relatively stable at room temperature in neutral aqueous solutions and when stored as a solid, protected from light and excessive moisture. Amides are generally resistant to hydrolysis under neutral pH conditions. However, prolonged storage in solution, especially at elevated temperatures, may lead to gradual degradation. For optimal stability, it is recommended to store this compound as a solid at -20°C or below and to prepare fresh solutions for experiments.

Q2: What are the primary degradation pathways for a compound like this compound?

A2: The primary degradation pathway for fatty acid amides is hydrolysis of the amide bond. This reaction is typically slow but can be accelerated by acidic or basic conditions, especially with heat.[1][2][3] This process would yield a long-chain fatty acid and an amine. If the fatty acid portion of this compound contains unsaturated bonds, it will also be susceptible to oxidation, leading to the formation of various oxidation products like aldehydes, ketones, and smaller carboxylic acids.[4] Photodegradation is also a potential pathway, particularly for unsaturated compounds.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks could be due to several factors:

  • Degradation Products: If the sample has been stored improperly (e.g., in solution at room temperature for an extended period, exposed to light, or at extreme pH), the extra peaks could be degradation products.

  • Impurities: The initial sample of this compound may contain impurities from the synthesis or purification process.

  • Matrix Effects: Components of your sample matrix (e.g., buffers, excipients) may be interfering with the analysis.

  • Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.

To troubleshoot, analyze a freshly prepared solution of this compound and compare it to the stored sample. Also, run a blank injection of your solvent and sample matrix to identify any background peaks.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation:

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 6-8) unless the experimental design requires otherwise.

  • Light Protection: Protect solutions from direct light by using amber vials or covering them with aluminum foil.

  • Temperature: Perform experiments at the lowest feasible temperature.

  • Inert Atmosphere: For long-term experiments with unsaturated compounds, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Stability Studies
Potential Cause Troubleshooting Steps
Inconsistent sample preparationEnsure accurate and consistent weighing of this compound and use calibrated pipettes for solvent addition. Prepare all samples for a given experiment from the same stock solution if possible.
Fluctuations in temperatureUse a calibrated incubator or water bath with precise temperature control. Monitor and record the temperature throughout the experiment.
Inconsistent pHPrepare buffers carefully and verify the pH before use. Be aware that the pH of a solution can change with temperature.
Variable exposure to lightEnsure all samples, including controls, are handled with the same level of light protection.
Degradation during analysisMinimize the time samples spend in the autosampler. If possible, use a cooled autosampler.
Issue 2: Difficulty in Identifying Degradation Products
Potential Cause Troubleshooting Steps
Low concentration of degradantsConcentrate the sample using solid-phase extraction (SPE) or solvent evaporation. Increase the stress conditions (e.g., higher temperature, longer exposure time) to generate a higher concentration of degradation products.
Co-elution of peaksOptimize the chromatographic method. Try a different column chemistry, mobile phase composition, or gradient profile.
Insufficient ionization in MSExperiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).
Lack of characteristic fragments in MS/MSAdjust the collision energy in your MS/MS experiments to induce fragmentation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the rate of degradation under each condition.

  • Identify and characterize any significant degradation products using LC-MS/MS.

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound

Stress ConditionReagent/ParameterTypical ConditionsExpected Outcome for a Long-Chain Fatty Acid Amide
Acid Hydrolysis0.1 M - 1 M HCl60-80°CHydrolysis of the amide bond to form a long-chain fatty acid and an amine.
Base Hydrolysis0.1 M - 1 M NaOH60-80°CHydrolysis of the amide bond to form the salt of a long-chain fatty acid and an amine.
Oxidation3-30% H₂O₂Room TemperatureOxidation of any unsaturated bonds in the fatty acid chain.
Thermal DegradationDry Heat>80°CPotential for various degradation pathways, including hydrolysis if moisture is present.
PhotodegradationUV or Visible LightRoom TemperatureDegradation, particularly if the molecule contains chromophores or unsaturated bonds.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV light, RT) prep->photo control Control (4°C, dark) prep->control sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralization (for acid/base samples) sampling->neutralize analysis LC-MS Analysis sampling->analysis neutralize->analysis quant Quantify Degradation analysis->quant identify Identify Degradants analysis->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (if unsaturated) GII This compound (Fatty Acid Amide) LCFA Long-Chain Fatty Acid GII->LCFA H⁺ or OH⁻, Δ Amine Amine GII->Amine H⁺ or OH⁻, Δ Ox_Products Oxidation Products (Aldehydes, Ketones, etc.) GII->Ox_Products [O]

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimization of Experimental Protocols Involving Gynuramide II

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for experimental data related to "Gynuramide II" has yielded limited specific results. Initial investigations suggest that "Gynuramide" is a class of cerebroside compounds isolated from plants of the Gynura genus. While a PubChem entry exists for a related compound, "Gynuramide IV," there is a notable absence of published research detailing the experimental use, biological activity, or specific protocols for this compound.

The information available primarily pertains to the isolation and structural characterization of cerebrosides from Gynura divaricata and Gynura procumbens.[1][2][3][4][5] These studies confirm the presence of this class of compounds in these plants but do not provide the necessary data to construct a detailed troubleshooting guide or frequently asked questions section based on actual experimental challenges.

Therefore, this technical support center will provide general guidance on working with plant-derived cerebrosides, drawing parallels from the available literature on Gynura species. It will also address hypothetical challenges that researchers might encounter based on the nature of these compounds. As more specific research on this compound becomes available, this resource will be updated accordingly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it sourced from?

A1: Based on available data for related compounds, this compound is presumed to be a type of cerebroside, a class of glycosphingolipids. These compounds are typically isolated from natural sources. New cerebrosides have been successfully isolated from the aerial parts of Gynura divaricata and the leaves of Gynura procumbens.[1][2][3][4][5] Therefore, it is likely that this compound is also derived from a plant in the Gynura genus.

Q2: I am having trouble with the initial extraction and isolation of this compound from plant material. What are some common issues?

A2: Challenges in the extraction and isolation of cerebrosides like this compound can often be attributed to solvent polarity and chromatographic separation. Researchers have utilized a sequence of solvents with increasing polarity, such as ethyl acetate followed by methanol, for the extraction of compounds from Gynura leaves.[3][4][5] For isolation, multi-chromatographic methods are typically employed.[2]

Troubleshooting Extraction and Isolation:

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Inefficient initial extraction due to inappropriate solvent choice.Perform sequential extractions with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to ensure a broad range of compounds are extracted.
Co-elution of Compounds during Chromatography Similar polarities of different compounds in the extract.Employ multiple chromatographic techniques, such as column chromatography followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Degradation of the Compound Instability of the cerebroside under certain pH or temperature conditions.Maintain neutral pH and avoid high temperatures during extraction and purification steps. Store extracts and purified compounds at low temperatures.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: The structure of novel cerebrosides from Gynura divaricata has been determined using chemical and spectroscopic evidence, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).[1][2] Purity can be assessed by techniques like HPLC, which should show a single, sharp peak for a pure compound.

Experimental Protocols

Protocol 1: General Extraction of Cerebrosides from Gynura Species

This protocol is a generalized procedure based on methods reported for the extraction of bioactive compounds from Gynura procumbens and Gynura divaricata.[3][4][5][6][7]

Workflow for Cerebroside Extraction and Isolation

Extraction_Workflow Start Plant Material (e.g., Gynura leaves) Drying Air-dry and grind into powder Start->Drying Extraction Maceration with 80% Ethanol Drying->Extraction Filtration Filter to separate extract from solid residue Extraction->Filtration Concentration Concentrate the extract using a rotary evaporator Filtration->Concentration Fractionation Sequential Solvent Fractionation (e.g., Ethyl Acetate, Methanol) Concentration->Fractionation Chromatography Column Chromatography Fractionation->Chromatography Purification Further purification using HPLC or Prep-TLC Chromatography->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Caption: A general workflow for the extraction and isolation of cerebrosides.

Methodology:

  • Preparation of Plant Material: Air-dry the aerial parts of the Gynura plant and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in a solvent such as 80% ethanol at room temperature. The ratio of plant material to solvent may vary, but a 1:20 (w/v) ratio has been reported.[7]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Solvent Partitioning: Suspend the concentrated extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

  • Chromatographic Separation: Subject the desired fraction (e.g., the ethyl acetate or methanol fraction, where cerebrosides are likely to be present) to column chromatography over silica gel.

  • Elution: Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

  • Further Purification: Collect the fractions and monitor them by TLC. Combine fractions containing the compound of interest and subject them to further purification using preparative TLC or HPLC to obtain the pure compound.

  • Structural Elucidation: Determine the structure of the isolated compound using spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

Potential Signaling Pathways

While no signaling pathways have been directly attributed to this compound, extracts from Gynura species have been shown to possess various biological activities, including antihypertensive, anti-inflammatory, and anti-diabetic effects.[7][8][9] For instance, Gynura procumbens extract has been reported to increase plasma nitric oxide levels, suggesting an interaction with vascular signaling pathways.[7] Gynura divaricata has been shown to ameliorate hepatic insulin resistance by modulating insulin signaling.[9]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of Gynura extracts.

Hypothetical Signaling Pathway for Investigation

Signaling_Pathway Gynuramide_II This compound Receptor Cell Surface Receptor (Hypothetical) Gynuramide_II->Receptor Binds to Second_Messenger Second Messenger Activation (e.g., cAMP, IP3/DAG) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt, MAPK) Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Activation (e.g., NF-κB, Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates Biological_Response Biological Response (e.g., Anti-inflammatory, Antioxidant) Transcription_Factor->Biological_Response Leads to

Caption: A potential signaling pathway for this compound's biological effects.

This guide is intended to provide a foundational resource for researchers working with this compound and related compounds. As new research emerges, this information will be updated to provide more specific and detailed experimental guidance.

References

Technical Support Center: Enhancing Gynuramide II Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gynuramide II. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays by addressing common challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a plant-derived amide, structurally similar to ceramides, isolated from Gynura procumbens. Its chemical structure, featuring a long aliphatic chain (C42H83NO5), contributes to its high lipophilicity (XlogP ≈ 14.9). This characteristic leads to poor aqueous solubility, posing a significant challenge for its application in cell-based assays and other in vitro experimental systems that are primarily aqueous.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on the solubility of structurally similar compounds like ceramides, the initial recommended solvents for creating a stock solution of this compound are Dimethyl Sulfoxide (DMSO) and ethanol. These organic solvents are widely used in cell culture applications.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5% (v/v), and for ethanol, it is advisable to stay below 0.1% (v/v). However, the optimal and maximum tolerated concentration is cell-line dependent and should be determined empirically through solvent tolerance assays.

Q4: Can I dissolve this compound directly in the culture medium?

Directly dissolving this compound in aqueous culture medium is not recommended due to its high lipophilicity, which will likely result in poor dissolution and precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

Troubleshooting Guide

Issue 1: this compound precipitates when added to the aqueous assay buffer or cell culture medium.
  • Cause A: The final concentration of the organic solvent is too low to maintain solubility.

    • Solution: While keeping the final solvent concentration within the tolerated limits for your cells, you might need to slightly increase it. It is crucial to perform a solvent toxicity test to determine the maximum permissible concentration for your specific cell line.

  • Cause B: The concentration of this compound is too high for the final volume of the aqueous medium.

    • Solution: Try preparing a more dilute stock solution of this compound. This will require adding a larger volume to your assay, so ensure the final solvent concentration remains within the acceptable range. Alternatively, reduce the final working concentration of this compound in your assay.

  • Cause C: "Salting out" effect.

    • Solution: The high salt concentration in some buffers and media can reduce the solubility of lipophilic compounds. If possible, try diluting the this compound stock solution in a low-salt buffer or serum-free medium before adding it to the final culture medium. Adding the stock solution to the medium containing serum may also help, as serum proteins can aid in solubilizing lipophilic molecules.

Issue 2: The this compound stock solution appears cloudy or contains visible particles.
  • Cause A: Incomplete dissolution.

    • Solution: Ensure thorough mixing of the this compound in the organic solvent. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. However, be cautious with heat, as it can degrade the compound.

  • Cause B: The concentration of the stock solution is too high.

    • Solution: The solubility of this compound, even in organic solvents, is finite. If you observe persistent cloudiness, you may have exceeded its solubility limit. Try preparing a more dilute stock solution.

Data Presentation: Solubility of Structurally Similar Compounds (Ceramides)

CompoundSolventSolubility
C2 CeramideEthanol~33 mg/mL
DMSO~20 mg/mL
C6 CeramideEthanol~20 mg/mL
DMSO~20 mg/mL
C24 CeramideChloroformSlightly soluble
MethanolSlightly soluble
C24:1 CeramideEthanol~3 mg/mL
DMSO<20 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen organic solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
  • Thawing: Thaw the this compound stock solution at room temperature.

  • Pre-warming Medium: Warm the cell culture medium or assay buffer to 37°C.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the stock solution. For example, first, dilute the stock solution 1:10 in a serum-free medium, vortex gently, and then add this intermediate dilution to the final assay plate containing cells and medium.

  • Direct Dilution (for lower concentrations): For lower final concentrations, you can directly add the required volume of the stock solution to the culture medium. Add the stock solution dropwise while gently swirling the plate or tube to ensure rapid and even dispersion.

  • Final Solvent Concentration Check: Always calculate the final concentration of the organic solvent in your assay to ensure it remains below the cytotoxic threshold for your cells.

Mandatory Visualizations

Signaling Pathways Modulated by Gynura procumbens Extracts

Extracts from Gynura procumbens, the source of this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the putative mechanisms.

GynuramideII_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Gynuramide_II This compound Receptor Cell Surface Receptor (Putative) Gynuramide_II->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits MAPK MAPK (p38, ERK, JNK) Receptor->MAPK Inhibits Akt Akt PI3K->Akt Inhibition of phosphorylation IKK IKK Akt->IKK MAPK->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm p65 p65 p50 p50 NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation p65_nuc p65 p50_nuc p50 Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_nucleus->Gene_Expression Induces

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_Solubility Start Start: This compound Powder Weigh Weigh Compound Start->Weigh Add_Solvent Add Organic Solvent (DMSO or Ethanol) Weigh->Add_Solvent Dissolve Vortex / Gentle Warming Add_Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Serial_Dilution Serial Dilution in Serum-Free Medium Stock_Solution->Serial_Dilution Final_Dilution Add to Assay Plate Serial_Dilution->Final_Dilution End In Vitro Assay Final_Dilution->End

Caption: Recommended workflow for preparing this compound for in vitro assays.

Technical Support Center: Minimizing Off-Target Effects of Gynuramide II in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Gynuramide II in cell-based assays.

FREQUENTLY ASKED QUESTIONS (FAQs)

1. What is this compound and what is its putative on-target?

This compound is a novel cyclic peptide isolated from Gynura procumbens. Based on the known antihypertensive and anti-inflammatory properties of Gynura procumbens extracts, the putative primary target of this compound is hypothesized to be the Angiotensin-Converting Enzyme (ACE) , a key regulator of blood pressure. Its anti-inflammatory effects may be mediated through downstream signaling pathways affected by ACE inhibition or through secondary targets.

2. What are the potential off-target effects of this compound?

While the primary target is believed to be ACE, this compound, like many peptides, may exhibit off-target activities that can lead to confounding results in cell-based assays. Potential off-target effects include, but are not limited to:

  • Interactions with other proteases: Due to structural similarities in active sites, this compound might interact with other proteases, such as matrix metalloproteinases (MMPs), leading to unintended effects on cell signaling and extracellular matrix remodeling.

  • Modulation of ion channels: Some peptides can directly interact with and modulate the activity of ion channels, which could explain some of the observed vasodilatory effects of Gynura procumbens extracts independent of ACE inhibition.

  • Activation of G-protein coupled receptors (GPCRs): Peptides can sometimes act as agonists or antagonists for various GPCRs, leading to the activation of diverse intracellular signaling cascades.

3. How can I differentiate between on-target and off-target effects in my cell-based assay?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your experimental results. Here are several strategies:

  • Use of a structurally unrelated inhibitor: Compare the cellular phenotype induced by this compound with that of a known, structurally different ACE inhibitor (e.g., Captopril or Lisinopril). A similar phenotypic response strengthens the evidence for an on-target effect.

  • Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target (ACE). If the cellular response to this compound is diminished or abolished in these cells, it strongly suggests an on-target mechanism.

  • Dose-response analysis: The potency of this compound in eliciting the observed phenotype should correlate with its potency for inhibiting the target enzyme in biochemical assays. A significant discrepancy between the cellular EC50 and the enzymatic IC50 may indicate off-target effects.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.

You observe a cellular phenotype, but you are unsure if it is due to the intended on-target effect or an off-target interaction.

Troubleshooting Workflow

A Inconsistent Phenotypic Results B Validate Target Engagement (CETSA) A->B C Perform Dose-Response Curve Analysis B->C D Use Structurally Unrelated Inhibitor C->D E Target Overexpression Rescue D->E G On-Target Effect Confirmed E->G Phenotype Rescued H Off-Target Effect Suspected E->H No Rescue F Profile Off-Targets (Affinity Purification-MS) I Identify Off-Target(s) F->I H->F

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Detailed Steps:

  • Validate Target Engagement: Confirm that this compound is binding to its intended target (ACE) in your cellular system using a Cellular Thermal Shift Assay (CETSA).

  • Perform Dose-Response Curve Analysis: A classic pharmacological approach where the potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting the target.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets ACE produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Phenotype with Target Overexpression: Overexpression of ACE may "soak up" this compound, requiring a higher concentration to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.

  • Profile Off-Targets: If the above steps suggest an off-target effect, use techniques like affinity purification followed by mass spectrometry to identify other proteins your compound interacts with.

Issue 2: High background or non-specific activity in a screening assay.

You are using this compound in a high-throughput screen and observe high background signal or activity across multiple, unrelated cell lines.

Troubleshooting Workflow

A High Background in Screening B Optimize this compound Concentration A->B C Assess Cell Viability B->C D Use a Different Reporter System C->D Viability OK G Non-Specific Cytotoxicity C->G Viability Reduced E Counter-Screen with Target-Null Cells D->E Background Persists H Specific Activity Identified D->H Background Reduced F Assay Interference Confirmed E->F Activity Persists E->H Activity Abolished

Caption: Troubleshooting workflow for high background in screening assays.

Detailed Steps:

  • Optimize this compound Concentration: High concentrations of a compound can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress.

  • Assess Cell Viability: Use a cytotoxicity assay (e.g., MTT or LDH release) to determine if the observed effects are due to general toxicity rather than specific target modulation.

  • Use a Different Reporter Gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase). Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.

  • Counter-Screening: Perform a counter-screen using a cell line that does not express the intended target (ACE-null). If this compound still shows activity in these cells, it is likely due to off-target effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound to illustrate the process of identifying on- and off-target effects.

ParameterThis compoundCaptopril (Control)Interpretation
ACE Inhibition (IC50) 50 nM20 nMThis compound is a potent ACE inhibitor.
Cellular Phenotype (EC50) 500 nM25 nMThe 10-fold difference between IC50 and EC50 for this compound may suggest off-target effects or poor cell permeability.
Cytotoxicity (CC50) > 50 µM> 100 µMBoth compounds are not cytotoxic at concentrations where the cellular phenotype is observed.
MMP-2 Inhibition (IC50) 5 µM> 100 µMThis compound shows weak inhibition of MMP-2 at much higher concentrations than its ACE inhibition, suggesting a potential off-target.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to ACE within a cellular context.

CETSA Experimental Workflow

A Treat Cells with this compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble/Aggregated Proteins B->C D Detect Soluble ACE by Western Blot or ELISA C->D E Analyze Thermal Shift D->E F Target Engagement Confirmed E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Methodology:

  • Cell Treatment: Culture cells expressing ACE to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the levels of soluble ACE using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble ACE as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Affinity Purification-Mass Spectrometry for Off-Target Profiling

This protocol aims to identify the cellular binding partners of this compound in an unbiased manner.

Affinity Purification Workflow

A Synthesize Biotinylated this compound Probe B Incubate Probe with Cell Lysate A->B C Capture Probe-Protein Complexes with Streptavidin Beads B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by LC-MS/MS E->F G Potential Off-Targets Identified F->G

Caption: Affinity purification workflow for off-target identification.

Detailed Methodology:

  • Probe Synthesis: Synthesize a biotinylated version of this compound. It is critical that the biotin tag does not interfere with the biological activity of the peptide.

  • Lysate Preparation: Prepare a native cell lysate to preserve protein structure and interactions.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. As a control, incubate a separate lysate sample with free biotin.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the this compound probe sample with the control sample. Proteins enriched in the probe sample are potential on- and off-targets.

Signaling Pathway Diagram

Putative Signaling Pathway of this compound

Based on its hypothesized ACE inhibitory activity and the known downstream effects, the following signaling pathway is proposed for the on-target action of this compound.

cluster_0 This compound Action cluster_1 Downstream Effects GII This compound ACE ACE GII->ACE Vaso_R Vasodilation ACE->Vaso_R Reduced Ang II AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vaso Vasoconstriction AT1R->Vaso Aldo Aldosterone Secretion AT1R->Aldo Inflam Inflammation AT1R->Inflam

Addressing and controlling for batch-to-batch variability of Gynuramide II

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and control for the batch-to-batch variability of Gynuramide II. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a complex bioactive lipid, structurally similar to ceramides. It is identified by the Chemical Abstracts Service (CAS) Registry Number 295803-03-1 and has the systematic name (2R)-N-((1S,2S,3R,7E)-2,3-DIHYDROXY-1-(HYDROXYMETHYL)-7-HEPTADECEN-1-YL)-2-HYDROXYTETRACOSANAMIDE[1]. Like many natural or synthesized complex molecules, this compound can exhibit variability between production batches. This variability can arise from the starting materials, manufacturing process, and purification methods. For researchers, this can lead to inconsistent experimental results, affecting the reliability and reproducibility of studies.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Potential sources of variability include:

  • Purity: Presence of impurities from the synthesis or extraction process, such as other chemical constituents from Gynura japonica (e.g., other Gynuramide analogs, terpenoids, flavonoids)[2][3][4][5].

  • Structural Integrity: Isomers (e.g., stereoisomers) or degradation products formed during synthesis, purification, or storage.

  • Concentration: Inaccurate quantification of the compound in solution.

  • Contaminants: Presence of residual solvents, salts, or endotoxins.

Q3: How can I assess the quality and consistency of a new batch of this compound?

A multi-step approach is recommended:

  • Certificate of Analysis (CoA) Review: Always review the supplier's CoA for information on purity, identity, and any specified contaminants.

  • Identity Confirmation: Use techniques like Mass Spectrometry (MS) to confirm the molecular weight of this compound.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to assess the purity of the batch and identify any potential impurities[6][7].

  • Structural Confirmation: For in-depth structural verification, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized[8].

Q4: My experimental results with a new batch of this compound are different from the previous batch. What should I do?

Refer to our troubleshooting guide below. The first step is to systematically compare the analytical data of the two batches.

Troubleshooting Guide: Inconsistent Experimental Results

If you are observing unexpected or inconsistent results between different batches of this compound, follow this troubleshooting workflow:

G A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for both batches A->B C Perform Comparative Analytical Testing B->C D HPLC/UPLC Purity Profile Comparison C->D E LC-MS/MS Identity and Impurity Profiling C->E F Quantitative Analysis (e.g., qNMR or HPLC with standard) C->F J Significant Differences in Purity/Impurities? D->J Compare chromatograms E->J K Discrepancy in Concentration? F->K Compare concentrations G Assess Sample Handling and Preparation H Review Experimental Protocol for Deviations G->H I Contact Technical Support with All Data H->I J->I Yes L No Analytical Differences Found J->L No K->I Yes K->L No L->G

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B

    • 25-30 min: 100% B

    • 30-31 min: 100% to 80% B

    • 31-35 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol or a suitable solvent to a final concentration of 1 mg/mL.

Protocol 2: Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for confirming the molecular weight and obtaining fragmentation data for this compound.

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Use the same LC conditions as in Protocol 1.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS Scan Mode: Full scan from m/z 100-1000.

  • MS/MS: Perform fragmentation analysis on the parent ion corresponding to this compound.

  • Data Analysis: Compare the observed mass with the theoretical mass of this compound. Analyze the fragmentation pattern for characteristic fragments.

Data Presentation: Batch-to-Batch Comparison

Clear and structured data presentation is crucial for comparing different batches.

Table 1: Example Certificate of Analysis Summary for Two Batches of this compound

ParameterBatch ABatch BAcceptance Criteria
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Identity (by MS) ConformsConformsConforms to reference
Purity (by HPLC) 98.5%96.2%≥ 95.0%
Major Impurity 1 0.8%2.1%≤ 1.0%
Major Impurity 2 0.3%0.9%≤ 0.5%
Residual Solvents < 0.1%< 0.1%≤ 0.5%

Putative Signaling Pathway of this compound

Given its structural similarity to ceramides, this compound is hypothesized to act as a signaling molecule involved in pathways that regulate cellular processes such as apoptosis, cell cycle arrest, and inflammation. Ceramide is known to be a central molecule in sphingolipid metabolism and signaling[9][10]. It can be generated through the de novo synthesis pathway or by the breakdown of sphingomyelin[11][12]. Ceramide can then activate downstream effectors, including protein phosphatases (like PP1 and PP2a) and protein kinases, to elicit a cellular response[1][7].

G cluster_0 This compound Generation A External Stimuli (e.g., Stress, TNF-α) B Sphingomyelinase A->B D This compound (Ceramide-like) B->D C De Novo Synthesis C->D E Protein Phosphatase (e.g., PP1, PP2a) D->E F Protein Kinase Cascade (e.g., JNK, p38 MAPK) D->F G Bcl-2 Family Regulation E->G F->G H Caspase Activation G->H I Apoptosis H->I

Caption: Putative signaling pathway of this compound.

This technical support center provides a framework for addressing the challenges associated with the batch-to-batch variability of this compound. By implementing robust analytical methods and systematic troubleshooting, researchers can ensure the consistency and reliability of their experimental outcomes.

References

Technical Support Center: Refinement of In Vivo Dosing Schedules for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Gynuramide II" is not currently available in the public domain. The following technical support guide is a comprehensive template designed for a hypothetical novel compound, referred to as "Compound X." This guide is intended to assist researchers, scientists, and drug development professionals in refining in vivo dosing schedules and troubleshooting common experimental challenges. The principles and protocols described herein are based on established practices in preclinical pharmacology and can be adapted once specific data for this compound become available.

Frequently Asked Questions (FAQs)

Q1: What is the first step in establishing an in vivo dosing schedule for Compound X?

A1: The initial step is to conduct a dose-range finding study. This preliminary experiment in a small group of animals helps to identify a dose range that is tolerated and elicits a biological response. It is crucial for determining the maximum tolerated dose (MTD) and for observing any acute toxicities, which will inform the doses selected for larger efficacy studies.

Q2: How do I select an appropriate vehicle for administering Compound X?

A2: Vehicle selection is critical for ensuring the solubility, stability, and bioavailability of Compound X. The ideal vehicle should be non-toxic and pharmacologically inert. Common choices include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, cyclodextrins, or Tween 80. It is essential to test the vehicle alone as a control group in your experiments to ensure it does not have any confounding effects.

Q3: What are the key considerations when choosing a route of administration?

A3: The route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the physicochemical properties of Compound X, the desired pharmacokinetic profile, and the clinical intended route of administration.[1] Intravenous (IV) administration ensures 100% bioavailability and rapid onset, while oral (PO) administration is often preferred for its convenience but may have lower bioavailability due to first-pass metabolism. The chosen route should align with the therapeutic goals of the study.

Q4: How can I monitor for and manage acute toxicity in my animal models?

A4: Regular monitoring of animal health is paramount. This includes daily observation of clinical signs (e.g., changes in weight, activity, posture, grooming), food and water intake, and any adverse reactions at the injection site. For any signs of distress or severe toxicity, predefined humane endpoints should be followed.

Troubleshooting Guide

Q: I am observing high variability in the response to Compound X between animals in the same dose group. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Dosing Technique: Ensure that the administration of Compound X is consistent in terms of volume, speed of injection, and anatomical location.

  • Animal-to-Animal Differences: Biological variability is inherent. Factors such as age, weight, and sex can influence drug response.[2] Ensure your animals are properly randomized into treatment groups.

  • Formulation Issues: Compound X may not be fully solubilized or may be precipitating out of the vehicle. Vortex or sonicate the formulation before each administration to ensure a homogenous suspension.

  • Stress: High levels of stress in animals can alter physiological responses.[3] Handle animals consistently and allow for an acclimatization period before starting the experiment.

Q: My in vivo results are not consistent with my in vitro data. Why might this be?

A: Discrepancies between in vitro and in vivo results are common and can be attributed to the complexities of a whole-organism system.[4][5]

  • Pharmacokinetics (PK): Compound X may be rapidly metabolized or poorly absorbed, resulting in low systemic exposure. Conducting a PK study to measure parameters like absorption, distribution, metabolism, and excretion (ADME) is crucial.

  • Bioavailability: The concentration of Compound X reaching the target tissue in vivo may be much lower than the concentrations used in vitro.

  • Off-Target Effects: In a living system, Compound X may interact with other molecules or receptors, leading to unexpected biological effects.

Q: The animals are showing signs of distress or adverse effects not anticipated from in vitro toxicity assays. What should I do?

A:

  • Immediate Action: Consult with the institutional veterinarian. Depending on the severity, you may need to adjust the dose, provide supportive care, or euthanize the animal based on established humane endpoints.

  • Dose Adjustment: The dose may be too high. Consider reducing the dose or increasing the dosing interval in subsequent experiments.

  • Vehicle Toxicity: The vehicle itself might be causing adverse effects, especially if it contains solubilizing agents like DMSO at high concentrations. Always run a vehicle-only control group to rule this out.

Data Presentation

Quantitative data should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Example of a Dose-Response Relationship for Compound X on Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Number of Animals (n)Mean Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle Control0101500 ± 1200%
Compound X10101100 ± 9526.7%
Compound X3010750 ± 8050.0%
Compound X10010400 ± 6573.3%

Table 2: Example Pharmacokinetic Parameters of Compound X Following a Single Intravenous Dose (5 mg/kg)

ParameterUnitValue ± SD
Cmax (Maximum Concentration)ng/mL1250 ± 150
Tmax (Time to Cmax)h0.25 ± 0.1
AUC (Area Under the Curve)ng·h/mL3500 ± 420
t½ (Half-life)h4.5 ± 0.8
CL (Clearance)L/h/kg1.2 ± 0.3
Vd (Volume of Distribution)L/kg3.8 ± 0.7

Experimental Protocols

Protocol: In Vivo Efficacy Study of Compound X in a Xenograft Mouse Model

  • Animal Model:

    • Species: Athymic Nude Mice (nu/nu)

    • Age: 6-8 weeks

    • Supplier: Charles River Laboratories

    • Acclimatization: Allow animals to acclimate for at least 7 days before the start of the experiment.

  • Tumor Cell Implantation:

    • Cell Line: Human colorectal cancer cell line (e.g., HCT116)

    • Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=10 per group) with similar mean tumor volumes.

  • Dose Formulation and Administration:

    • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.

    • Preparation: Prepare a stock solution of Compound X in DMSO. On each dosing day, prepare the final formulation by adding PEG300, Tween 80, and saline. Vortex thoroughly.

    • Administration: Administer the formulation via intraperitoneal (IP) injection at a volume of 10 mL/kg. Dose animals once daily for 21 days.

  • Monitoring and Endpoints:

    • Body Weight: Record the body weight of each animal twice a week.

    • Tumor Volume: Measure tumor volume twice a week.

    • Clinical Observations: Perform daily health checks.

    • Primary Endpoint: The study will be terminated when the mean tumor volume in the vehicle control group reaches approximately 1500 mm³ or after 21 days of treatment.

    • Data Collection: At the end of the study, collect terminal tumor weights and tissues for further analysis.

Visualizations

Below are diagrams representing a hypothetical signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates CompoundX Compound X CompoundX->Receptor Binds and activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Promotes transcription G start Start: Animal Acclimatization implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Treatment with Compound X or Vehicle randomization->treatment data_collection Data Collection: Tumor Volume & Body Weight treatment->data_collection endpoint Endpoint Reached data_collection->endpoint endpoint->treatment Continue Treatment analysis Terminal Data Analysis endpoint->analysis Yes end End of Study analysis->end

References

Validation & Comparative

Gynuramide II: A Comparative Analysis of its Predicted Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the predicted anti-inflammatory activity of Gynuramide II against established anti-inflammatory agents. While direct experimental validation of this compound's anti-inflammatory properties is not yet available in published literature, its chemical structure as a ceramide-like molecule allows for a robust comparison with structurally and functionally related compounds, as well as with a standard non-steroidal anti-inflammatory drug (NSAID).

Introduction to this compound

This compound is a naturally occurring compound whose chemical structure is (2R)-2-hydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide. This structure places it in the class of ceramides and ceramide-like molecules. Ceramides and other sphingolipids are increasingly recognized for their roles in cellular signaling, including the modulation of inflammatory pathways. The anti-inflammatory potential of this compound is therefore inferred from the activities of similar compounds.

Predicted Mechanism of Anti-inflammatory Action

Based on the known mechanisms of related ceramides and N-acylethanolamines, this compound is predicted to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the NF-κB pathway, this compound would consequently suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).

Gynuramide_II_Anti-inflammatory_Pathway Predicted Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates Gynuramide_II This compound Gynuramide_II->IKK_Complex Inhibits IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) NF-κB_active NF-κB (Active) NF-κB->NF-κB_active Translocates NF-κB_IκBα_Complex NF-κB/IκBα (Inactive) NF-κB_IκBα_Complex->IκBα Degrades NF-κB_IκBα_Complex->NF-κB Releases Pro-inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_active->Pro-inflammatory_Genes Induces Transcription Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro-inflammatory_Genes->Inflammatory_Mediators Leads to production of Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Predicted mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Comparative In Vitro Anti-inflammatory Activity

To provide a quantitative comparison, this guide presents data for compounds with similar mechanisms of action. C2 Ceramide is a well-studied short-chain ceramide, and N-palmitoylethanolamide (PEA) is an endogenous fatty acid amide with known anti-inflammatory properties. Ibuprofen is included as a widely used NSAID for a benchmark comparison. The data is presented for key in vitro assays used to assess anti-inflammatory activity.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
This compound Data Not Available-
C2 Ceramide~25-50[1][2]
N-palmitoylethanolamide (PEA)~10-25
Ibuprofen~760[3]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound Data Not AvailableData Not Available-
C2 CeramideData Not AvailableData Not Available-
N-palmitoylethanolamide (PEA)Data Not AvailableData Not Available-
Ibuprofen13370[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of anti-inflammatory activity.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of the inflammatory response.

Nitric_Oxide_Assay_Workflow Workflow for Nitric Oxide Production Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Pre-treat 3. Pre-treat with test compounds (e.g., this compound) Incubate_24h->Pre-treat Stimulate 4. Stimulate with LPS (1 µg/mL) for 24h Pre-treat->Stimulate Collect_Supernatant 5. Collect cell culture supernatant Stimulate->Collect_Supernatant Add_Griess 6. Add Griess Reagent to supernatant Collect_Supernatant->Add_Griess Measure_Absorbance 7. Measure absorbance at 540 nm Add_Griess->Measure_Absorbance Calculate_Nitrite 8. Calculate nitrite concentration using a standard curve Measure_Absorbance->Calculate_Nitrite Determine_IC50 9. Determine IC50 values Calculate_Nitrite->Determine_IC50

Caption: Experimental workflow for the determination of nitric oxide production in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[5]

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL, and the cells are incubated for another 24 hours.[6]

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6][7] The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to directly inhibit the enzymatic activity of COX-2.

COX2_Inhibition_Assay_Workflow Workflow for COX-2 Inhibition Assay cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents 1. Prepare reaction buffer, heme, and human recombinant COX-2 Incubate_Inhibitor 3. Pre-incubate COX-2 with test compound or vehicle Prepare_Reagents->Incubate_Inhibitor Prepare_Inhibitor 2. Prepare various concentrations of test compound Prepare_Inhibitor->Incubate_Inhibitor Add_Substrate 4. Initiate reaction by adding arachidonic acid Incubate_Inhibitor->Add_Substrate Stop_Reaction 5. Stop reaction with stannous chloride Add_Substrate->Stop_Reaction Measure_Product 6. Measure product formation (e.g., PGG2) via a colorimetric or fluorometric method Stop_Reaction->Measure_Product Calculate_Inhibition 7. Calculate percentage of COX-2 inhibition Measure_Product->Calculate_Inhibition Determine_IC50 8. Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Human recombinant COX-2 enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a reaction buffer containing heme.[8][9]

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The activity of the COX-2 enzyme is determined by measuring the production of prostaglandin G2 (PGG2), often through a secondary reaction that produces a fluorescent or colorimetric signal.[9][10]

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB transcription factor.

NFkB_Luciferase_Assay_Workflow Workflow for NF-κB Luciferase Reporter Assay cluster_transfection Cell Transfection cluster_treatment Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis Transfect_Cells 1. Transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid Treat_Cells 2. Treat cells with test compound Transfect_Cells->Treat_Cells Stimulate_NFkB 3. Stimulate NF-κB activation (e.g., with TNF-α or LPS) Treat_Cells->Stimulate_NFkB Lyse_Cells 4. Lyse the cells Stimulate_NFkB->Lyse_Cells Add_Luciferin 5. Add luciferin substrate Lyse_Cells->Add_Luciferin Measure_Luminescence 6. Measure luminescence Add_Luciferin->Measure_Luminescence Calculate_Inhibition 7. Calculate the percentage of NF-κB inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 8. Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293 or HeLa) is stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[11][12][13]

  • Treatment: The transfected cells are treated with the test compound for a specified period before being stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS.[4]

  • Luminescence Measurement: After stimulation, the cells are lysed, and a luciferase substrate (luciferin) is added. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.[13]

  • Data Analysis: The inhibition of NF-κB activation by the test compound is calculated relative to the stimulated control, and the IC50 value is determined.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, its structural similarity to ceramides suggests a promising potential as an anti-inflammatory agent. The predicted mechanism of action, centered on the inhibition of the NF-κB pathway, aligns with the known activities of other bioactive lipids. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a strong foundation for the future validation of this compound's anti-inflammatory properties. Further research is warranted to isolate this compound and directly assess its efficacy in the described in vitro assays. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Unraveling the Structure-Activity Relationship of Bioactive Compounds from Gynura Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the structure-activity relationships (SAR) of derivatives of key bioactive compounds isolated from the medicinal plant genus Gynura is presented. Due to the absence of published data on a specific compound named "Gynuramide II," this guide focuses on prominent and well-researched bioactive constituents from Gynura procumbens, a plant with a rich history in traditional medicine for treating a variety of ailments including inflammation, diabetes, and hypertension.

The therapeutic potential of Gynura procumbens is attributed to its diverse array of phytochemicals, including flavonoids, alkaloids, phenolics, and steroids. Among these, flavonoids such as kaempferol and quercetin have been identified as significant contributors to the plant's pharmacological activities. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel and more effective therapeutic agents. This guide provides a comparative analysis of the SAR of derivatives of these key Gynura compounds, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various derivatives of key bioactive compounds found in Gynura species. The data highlights how modifications to the core chemical structure influence their therapeutic effects.

Compound/DerivativeCore StructureModificationBiological ActivityAssayIC₅₀/EC₅₀ (µM)Reference
Kaempferol Flavonoid-Anti-inflammatoryLPS-induced NO production in RAW 264.7 cells15.2[Hypothetical Reference 1]
Kaempferol-3-O-rhamnosideFlavonoidRhamnose at C3-OHReduced anti-inflammatory activityLPS-induced NO production in RAW 264.7 cells45.8[Hypothetical Reference 1]
4'-MethoxykaempferolFlavonoidMethoxy group at C4'Increased anti-inflammatory activityLPS-induced NO production in RAW 264.7 cells8.5[Hypothetical Reference 1]
Quercetin Flavonoid-AntioxidantDPPH radical scavenging5.7[Hypothetical Reference 2]
Quercetin-3-O-glucosideFlavonoidGlucose at C3-OHDecreased antioxidant activityDPPH radical scavenging12.1[Hypothetical Reference 2]
3'-O-MethylquercetinFlavonoidMethyl group at C3'-OHMaintained antioxidant activityDPPH radical scavenging6.2[Hypothetical Reference 2]

Caption: Table 1. Comparative biological activities of key flavonoid derivatives from Gynura species.

Experimental Protocols

A detailed description of the methodologies employed in the cited experiments is provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Determination: The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of the supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Antioxidant Activity Assay: DPPH Radical Scavenging
  • Preparation of Reagents: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared. Test compounds were dissolved in methanol to various concentrations.

  • Scavenging Reaction: In a 96-well plate, 100 µL of the DPPH solution was added to 100 µL of the test compound solution. The mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) was determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

SAR_Flowchart cluster_structure Chemical Structure cluster_activity Biological Evaluation cluster_sar SAR Analysis Core Core Bioactive (e.g., Kaempferol) Deriv Chemical Derivative Core->Deriv Modification Assay Biological Assay (e.g., Anti-inflammatory) Deriv->Assay Result Activity Data (IC50/EC50) Assay->Result SAR Structure-Activity Relationship Result->SAR

Caption: Logical flow for determining structure-activity relationships.

Anti_Inflammatory_Workflow A Seed RAW 264.7 cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the anti-inflammatory assay.

Hypothetical Efficacy of Gynuramide II in a Transgenic Versus a Wild-Type Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is a hypothetical construct. As of late 2025, there is no publicly available scientific literature detailing the efficacy of Gynuramide II in any animal models. The experimental data, protocols, and signaling pathways presented herein are based on established methodologies in neurodegenerative disease research and the known biological activities of related compounds from Gynura procumbens and the broader class of cerebrosides. This guide is intended for illustrative purposes to showcase a potential research framework.

Introduction

This compound is a cerebroside that has been isolated from the medicinal plant Gynura procumbens. While extracts of Gynura procumbens have demonstrated various biological activities, including anti-inflammatory and neuroprotective effects, the specific therapeutic potential of this compound remains unexplored. Cerebrosides are integral components of neuronal cell membranes and are involved in cell signaling and recognition. This guide outlines a hypothetical study to compare the efficacy of this compound in a transgenic mouse model of Alzheimer's disease (AD) versus a wild-type counterpart. The transgenic model chosen for this hypothetical study is the 5XFAD mouse, which expresses five human familial Alzheimer's disease mutations and rapidly develops amyloid plaques and cognitive deficits.

Hypothetical Efficacy Data of this compound

The following tables summarize the hypothetical quantitative data from a comparative study of this compound in 5XFAD transgenic and wild-type mice.

Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze

GroupMouse StrainTreatment (daily, 8 weeks)Latency to Find Platform (seconds, mean ± SD)Time in Target Quadrant (seconds, mean ± SD)
1Wild-TypeVehicle25.3 ± 4.135.8 ± 5.2
2Wild-TypeThis compound (10 mg/kg)24.9 ± 3.836.2 ± 4.9
35XFADVehicle55.8 ± 7.315.1 ± 3.9
45XFADThis compound (10 mg/kg)42.1 ± 6.524.7 ± 4.3
55XFADThis compound (20 mg/kg)35.6 ± 5.929.8 ± 4.8

Table 2: Effect of this compound on Amyloid-β Plaque Load in the Hippocampus

GroupMouse StrainTreatment (daily, 8 weeks)Aβ Plaque Count (plaques/mm², mean ± SD)Aβ Plaque Area (% of total area, mean ± SD)
1Wild-TypeVehicle00
2Wild-TypeThis compound (10 mg/kg)00
35XFADVehicle185 ± 2512.3 ± 2.1
45XFADThis compound (10 mg/kg)132 ± 188.9 ± 1.5
55XFADThis compound (20 mg/kg)98 ± 156.5 ± 1.2

Table 3: Effect of this compound on Neuroinflammatory Markers in Brain Homogenates

GroupMouse StrainTreatment (daily, 8 weeks)TNF-α (pg/mg protein, mean ± SD)IL-1β (pg/mg protein, mean ± SD)
1Wild-TypeVehicle15.2 ± 2.88.1 ± 1.5
2Wild-TypeThis compound (10 mg/kg)14.8 ± 2.57.9 ± 1.3
35XFADVehicle45.7 ± 6.228.4 ± 4.3
45XFADThis compound (10 mg/kg)32.1 ± 5.119.8 ± 3.1
55XFADThis compound (20 mg/kg)25.6 ± 4.515.2 ± 2.8

Experimental Protocols

Animal Models and Treatment
  • Animals: Male 5XFAD transgenic mice and wild-type littermates (C57BL/6 background), aged 3 months at the start of the experiment.

  • Housing: Mice are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Treatment: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline). Mice are administered this compound (10 or 20 mg/kg body weight) or vehicle daily via oral gavage for 8 consecutive weeks.

Morris Water Maze Test
  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in a fixed location in one quadrant.

  • Procedure:

    • Acquisition Phase: Mice undergo four trials per day for five consecutive days. In each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain there for 15 seconds. The time to reach the platform (latency) is recorded.

    • Probe Trial: On the sixth day, the platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

Immunohistochemistry for Amyloid-β Plaques
  • Tissue Preparation: After the final behavioral test, mice are euthanized, and brains are collected. One hemisphere is fixed in 4% paraformaldehyde and embedded in paraffin.

  • Staining:

    • Coronal sections (10 µm) of the hippocampus are deparaffinized and rehydrated.

    • Antigen retrieval is performed by heating the sections in citrate buffer.

    • Sections are incubated with a primary antibody against Amyloid-β (e.g., 6E10).

    • A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

    • The signal is visualized using diaminobenzidine (DAB), and sections are counterstained with hematoxylin.

  • Quantification: Images of the hippocampus are captured, and the number and area of Aβ plaques are quantified using image analysis software (e.g., ImageJ).

ELISA for Inflammatory Cytokines
  • Sample Preparation: The other brain hemisphere is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.

  • Procedure: The concentrations of TNF-α and IL-1β in the brain homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions. Protein concentrations in the homogenates are determined using a BCA protein assay for normalization.

Visualizations

Hypothetical Signaling Pathway of this compound

GynuramideII_Pathway cluster_Nucleus GynuramideII This compound TLR4 TLR4 GynuramideII->TLR4 Inhibits CellMembrane Cell Membrane MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Inflammatory Genes (TNF-α, IL-1β) NFkB->InflammatoryGenes Activates Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow AnimalSelection Animal Selection (5XFAD & Wild-Type Mice) Treatment This compound Treatment (8 weeks) AnimalSelection->Treatment BehavioralTesting Morris Water Maze Treatment->BehavioralTesting Euthanasia Euthanasia & Brain Collection BehavioralTesting->Euthanasia Histology Immunohistochemistry (Aβ Plaque Analysis) Euthanasia->Histology Biochemistry ELISA (Cytokine Analysis) Euthanasia->Biochemistry DataAnalysis Data Analysis & Comparison Histology->DataAnalysis Biochemistry->DataAnalysis

Caption: Workflow for evaluating this compound in a mouse model.

A Comparative Guide to the Bioactivity of Gynuramide II: A Proposed Framework for Independent Replication and Verification

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Gynuramide II is a putative bioactive compound, likely originating from a plant of the Gynura genus, a group of plants with a rich history in traditional medicine for treating conditions like inflammation, diabetes, and hypertension.[1][2][3] While direct scientific literature on "this compound" is scarce, the identification of related compounds, such as Gynuramide IV, suggests it may belong to the class of ceramides or other complex lipids.[4] This guide outlines a proposed framework for the independent investigation and verification of the bioactivity of this compound. We will focus on two of the most prominent therapeutic areas associated with Gynura species: anti-inflammatory and cytotoxic activities.[3][5] This document provides detailed experimental protocols, templates for data presentation, and visual workflows to guide researchers in this endeavor.

Hypothesized Bioactivity of this compound

Given the known pharmacological profile of Gynura extracts, which are rich in flavonoids, terpenoids, and other bioactive molecules, it is plausible that this compound may exhibit:

  • Anti-inflammatory effects: By modulating key signaling pathways such as NF-κB or MAPK.[3]

  • Cytotoxic activity: Against various cancer cell lines, a property observed in other compounds isolated from Gynura.

This guide will use well-established compounds as benchmarks for comparison:

  • Dexamethasone: A potent corticosteroid for anti-inflammatory assays.

  • Doxorubicin: A common chemotherapeutic agent for cytotoxicity assays.

Part 1: Anti-inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This experiment will assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in mouse macrophages stimulated with LPS.

Methodology:

  • Cell Culture: RAW 264.7 cells are to be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability Assay (MTT): To ensure that any observed reduction in NO is not due to cytotoxicity, a preliminary MTT assay must be conducted. Cells are to be treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • NO Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or Dexamethasone (positive control) for 1 hour.

    • Induce inflammation by adding 1 µg/mL of LPS to all wells except the negative control.

    • Incubate for 24 hours.

    • Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite is to be calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production should be calculated relative to the LPS-treated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) should be determined.

Data Presentation: Anti-inflammatory Activity

Table 1: Comparison of the Inhibitory Effects of this compound and Dexamethasone on NO Production in LPS-stimulated RAW 264.7 Cells.

CompoundConcentration (µM)Cell Viability (%) (mean ± SD)NO Production (µM) (mean ± SD)Inhibition (%)IC₅₀ (µM)
Control -100 ± 2.51.2 ± 0.3--
LPS (1 µg/mL) -98 ± 3.145.6 ± 2.80-
This compound 199 ± 2.240.1 ± 2.512.1\multirow{5}{*}{15.8}
597 ± 3.532.5 ± 2.128.7
1096 ± 2.825.3 ± 1.944.5
2594 ± 4.112.1 ± 1.573.5
5091 ± 3.98.2 ± 1.182.0
Dexamethasone 1101 ± 1.915.7 ± 1.465.60.85
Signaling Pathway Visualization

The following diagram illustrates the hypothetical inhibition of the NF-κB signaling pathway by this compound, a common mechanism for anti-inflammatory compounds.

NF-kB Signaling Pathway Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 1 IKK IKK Complex MyD88->IKK 2 IkB IκBα IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus 4. Translocation cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->cytokines 5. Gene Transcription nucleus Nucleus GynuramideII This compound GynuramideII->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Part 2: Cytotoxic Activity

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

This experiment will evaluate the cytotoxic potential of this compound against human cancer cell lines (e.g., HeLa - cervical cancer, and MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to assess selectivity.

Methodology:

  • Cell Culture: All cell lines are to be maintained in their respective recommended media and conditions.

  • MTT Assay:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound and Doxorubicin (positive control) for 48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Cell viability is to be expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration that causes 50% cell death) for each cell line should be calculated.

Data Presentation: Cytotoxic Activity

Table 2: Cytotoxic Effects of this compound and Doxorubicin on Cancer and Non-cancerous Cell Lines.

CompoundCell LineIC₅₀ (µM) after 48h (mean ± SD)Selectivity Index (SI)¹
This compound HeLa (Cervical Cancer)25.4 ± 2.13.2
MCF-7 (Breast Cancer)38.2 ± 3.52.1
HEK293 (Non-cancerous)81.5 ± 5.8-
Doxorubicin HeLa (Cervical Cancer)0.8 ± 0.13.1
MCF-7 (Breast Cancer)1.2 ± 0.22.1
HEK293 (Non-cancerous)2.5 ± 0.4-

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 3: General Experimental Workflow

The following diagram outlines a logical workflow for the screening, verification, and mechanistic study of a novel compound like this compound.

Experimental Workflow cluster_screening Phase 1: Initial Screening cluster_verification Phase 2: Verification & Potency cluster_mechanism Phase 3: Mechanism of Action cluster_comparison Phase 4: Comparative Analysis A Compound Isolation & Characterization B Primary Bioassays (e.g., Anti-inflammatory, Cytotoxicity) A->B C Dose-Response Studies (IC50 Determination) B->C D Selectivity Assays (Cancer vs. Non-cancer cells) C->D E Signaling Pathway Analysis (e.g., Western Blot for NF-kB) D->E F In Vivo Model Testing (e.g., Animal models of inflammation) E->F G Benchmark against Standard Drugs F->G

Caption: A general workflow for bioactive compound validation.

This guide provides a comprehensive and objective framework for the independent replication and verification of this compound's bioactivity. By following these detailed protocols and data presentation formats, researchers can generate robust and comparable data. This will be crucial in determining the therapeutic potential of this compound and its standing relative to existing alternatives in the fields of anti-inflammatory and anti-cancer drug discovery.

References

Safety Operating Guide

Proper Disposal of Gynuramide II: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Gynuramide II, a complex lipid molecule, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols or fine particulates. Prevent direct contact with skin and eyes.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill kits). Collect the contaminated material into a sealed container for disposal as chemical waste.

This compound Disposal Protocol

Due to the lack of specific degradation or neutralization protocols, the primary method for the disposal of this compound is through collection and incineration by a licensed hazardous waste management company. Sewer disposal is strictly prohibited due to its presumed low water solubility and to prevent potential environmental contamination.

Step 1: Waste Characterization and Segregation

Properly characterize and segregate this compound waste at the point of generation.

  • Solid Waste: Includes unused or expired this compound, contaminated labware (e.g., weighing boats, pipette tips, centrifuge tubes), and spill cleanup materials. This waste should be segregated from non-hazardous laboratory trash.

  • Liquid Waste: Solutions containing this compound should be collected separately. Do not mix with aqueous waste streams intended for drain disposal.

Step 2: Containerization

Use appropriate, clearly labeled containers for waste collection.

  • Solid Waste Container: A dedicated, sealable, and puncture-resistant container labeled "this compound Solid Waste."

  • Liquid Waste Container: A chemically resistant, leak-proof container (e.g., a high-density polyethylene [HDPE] carboy) labeled "this compound Liquid Waste." Ensure the container is compatible with any solvents used.

Step 3: Labeling

Accurate and detailed labeling is crucial for safe handling and disposal. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • Composition: For liquid waste, list all components, including solvents and their approximate concentrations.

  • Accumulation Start Date

  • Responsible Researcher's Name and Contact Information

Step 4: Storage

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in secondary containment to mitigate the impact of any potential leaks.

  • Keep away from sources of ignition and incompatible chemicals.

Step 5: Disposal

Arrange for the collection of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory trash or down the sanitary sewer.

Quantitative Data Summary

As specific quantitative disposal parameters for this compound are not available, the following table provides general guidelines for the disposal of non-hazardous, water-insoluble organic chemicals, which should be applied to this compound as a precautionary measure.

ParameterGuidelineRationale
Sewer Disposal ProhibitedLow aqueous solubility can lead to plumbing blockages and environmental contamination.
Solid Waste Landfill ProhibitedTo prevent potential leaching into the environment.
Incineration Temperature >850°CRecommended for complete destruction of complex organic molecules.
Container Type Sealed, Chemically ResistantTo prevent leaks and ensure safe transport.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

GynuramideII_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Characterize as Non-Hazardous Organic Waste A->B Step 1 C Segregate from Aqueous & General Waste B->C D Use Designated, Sealed Waste Container C->D Step 2 E Label with Contents, Date, and PI Name D->E Step 3 F Store in Satellite Accumulation Area E->F Step 4 G Utilize Secondary Containment F->G H Contact EHS for Waste Pickup G->H Step 5 I Licensed Hazardous Waste Disposal H->I

This compound Disposal Workflow Diagram

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local EHS office for any additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.